4-Nitrocinnamyl alcohol
Description
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6,11H,7H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXXEDSIJZHDBN-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1504-63-8 | |
| Record name | 2-Propen-1-ol, 3-(4-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-ol, 3-(4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-3-(4-Nitrophenyl)prop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Nitrocinnamyl Alcohol from 4-Nitrocinnamaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-nitrocinnamyl alcohol from 4-nitrocinnamaldehyde, a key reaction in the production of various pharmaceutical intermediates and fine chemicals. The focus of this document is on the selective reduction of the aldehyde functionality in the presence of other reducible groups, namely a nitro group and a carbon-carbon double bond. This guide details a robust and widely used method employing sodium borohydride (NaBH₄), known for its chemoselectivity. An alternative "green" chemistry approach using catalytic transfer hydrogenation is also discussed.
Core Synthesis Method: Selective Reduction with Sodium Borohydride
The reduction of 4-nitrocinnamaldehyde to this compound is most commonly and efficiently achieved through the use of sodium borohydride (NaBH₄). This reagent is a mild and selective reducing agent that preferentially attacks the carbonyl group of aldehydes and ketones over other functional groups like nitro groups and alkenes under standard conditions. The reaction proceeds via a nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde.
Reaction Mechanism
The reaction mechanism involves the transfer of a hydride ion from the borohydride to the carbonyl carbon of 4-nitrocinnamaldehyde, forming a tetraalkoxyborate intermediate. This intermediate is then hydrolyzed during the workup step (typically with water or a dilute acid) to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound and analogous reactions. The data has been compiled from various sources to provide a comparative overview for experimental design and expectation management.
| Parameter | Sodium Borohydride Reduction | Catalytic Transfer Hydrogenation | Reference |
| Substrate | 4-Nitrocinnamaldehyde (or analogous) | Cinnamaldehyde | |
| Reducing Agent/Hydrogen Source | Sodium Borohydride (NaBH₄) | Formic Acid (HCOOH) | |
| Solvent | Ethanol/Methanol | Tetrahydrofuran (THF) | |
| Catalyst | - | CoRe/TiO₂ | |
| Reaction Temperature | 0 - 25 °C | 140 °C | |
| Reaction Time | 30 - 60 minutes | 4 hours | |
| Typical Yield | ~90-95% (for analogous reductions) | 89% (for cinnamyl alcohol) | |
| Product Melting Point | 127-128 °C | 127-128 °C | |
| Product Purity | >98% (achievable with recrystallization) | High, dependent on purification |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
This protocol is a standard laboratory procedure adapted from methodologies for the reduction of cinnamaldehyde and 4-nitrobenzaldehyde.
Materials and Reagents:
-
4-Nitrocinnamaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or 95% Ethanol)
-
Deionized water
-
Hydrochloric acid (1 M, for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.77 g (10 mmol) of 4-nitrocinnamaldehyde in 40 mL of methanol. Place the flask in an ice-water bath and stir the solution until the starting material is completely dissolved.
-
Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add 0.42 g (11 mmol) of sodium borohydride to the solution in small portions over a period of 15 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure the reaction is performed in a well-ventilated fume hood.
-
Reaction Monitoring: After the complete addition of NaBH₄, allow the reaction mixture to stir in the ice bath for an additional 30-45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of 20 mL of 1 M hydrochloric acid to decompose the excess sodium borohydride and the borate esters. Continue stirring for 10 minutes.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with 30 mL of deionized water, followed by 30 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization from an ethanol/water mixture to afford a pale yellow solid.
Characterization:
-
Melting Point: 127-128 °C
-
Infrared (IR) Spectroscopy: Appearance of a broad O-H stretching band around 3300-3500 cm⁻¹ and disappearance of the aldehyde C=O stretching band at approximately 1680 cm⁻¹.
-
¹H NMR Spectroscopy: Appearance of a characteristic signal for the CH₂OH protons and a shift in the signals of the vinylic protons compared to the starting material.
Protocol 2: Catalytic Transfer Hydrogenation (Alternative Method)
This protocol outlines an alternative "green" approach using formic acid as a hydrogen donor in the presence of a heterogeneous catalyst. This method avoids the use of metal hydrides. The following is a general procedure based on the selective hydrogenation of cinnamaldehyde.
Materials and Reagents:
-
4-Nitrocinnamaldehyde
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Heterogeneous catalyst (e.g., CoRe/TiO₂)
-
Tetrahydrofuran (THF)
-
High-pressure reactor
Procedure:
-
Reactor Setup: In a high-pressure reactor, add the catalyst (e.g., 80 mg of Co₁Re₁/TiO₂).
-
Addition of Reagents: Add 1.77 g (10 mmol) of 4-nitrocinnamaldehyde, 0.76 mL (20 mmol) of formic acid, 2.79 mL (20 mmol) of triethylamine, and 20 mL of THF.
-
Reaction Conditions: Seal the reactor, purge with an inert gas (e.g., nitrogen or argon), and then heat to the desired temperature (e.g., 140 °C) with stirring for the specified time (e.g., 4 hours).
-
Workup and Purification: After cooling the reactor to room temperature, filter the catalyst. The filtrate can be concentrated and the product purified by column chromatography on silica gel.
Visualizations
Chemical Reaction Pathway
Caption: Chemical transformation of 4-nitrocinnamaldehyde to this compound.
Experimental Workflow for Sodium Borohydride Reduction
Caption: Step-by-step workflow for the synthesis of this compound.
Solubility of 4-Nitrocinnamyl Alcohol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Nitrocinnamyl alcohol in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing established experimental protocols for determining solubility, alongside qualitative information and comparative data for structurally similar compounds.
Introduction to this compound
This compound is a nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. Its physicochemical properties, particularly its solubility in various organic solvents, are critical for its effective use in reaction chemistry, purification, formulation, and analytical method development. Understanding its solubility profile allows for the selection of appropriate solvent systems to ensure optimal performance in these applications.
Quantitative Solubility Data
Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. However, qualitative assessments indicate its solubility in several common organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
Source: ChemicalBook. Note: "Soluble" is a qualitative term and does not provide information on the extent of solubility.
For reference and comparative purposes, the following table presents quantitative solubility data for the structurally related compound, trans-cinnamyl alcohol. It is crucial to note that this data is for a different, albeit structurally similar, compound and should be used with caution as a preliminary estimate for the solubility of this compound.
Table 2: Solubility of trans-Cinnamyl Alcohol in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction (x10³) |
| Methanol | 278.15 | 321.45 |
| 283.15 | 398.76 | |
| 288.15 | 486.23 | |
| 293.15 | 589.67 | |
| 298.15 | 710.21 | |
| Ethanol | 278.15 | 256.78 |
| 283.15 | 318.98 | |
| 288.15 | 392.11 | |
| 293.15 | 478.98 | |
| 298.15 | 582.34 | |
| Acetone | 278.15 | 456.78 |
| 283.15 | 534.21 | |
| 288.15 | 621.45 | |
| 293.15 | 718.98 | |
| 298.15 | 825.67 | |
| Ethyl Acetate | 278.15 | 289.45 |
| 283.15 | 356.78 | |
| 288.15 | 435.67 | |
| 293.15 | 528.98 | |
| 298.15 | 634.56 |
Source: Adapted from studies on the solid-liquid phase equilibrium of trans-cinnamyl alcohol.
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, established experimental methodologies can be employed. The following sections detail the protocols for the most common and accepted methods.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, airtight flask or vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Agitate the flask at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that the solution reaches equilibrium. A thermostatically controlled shaker or incubator is recommended.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid residue. This can be achieved by centrifugation followed by careful decantation, or by filtration through a suitable membrane filter that does not interact with the solvent or solute.
-
Analysis: Determine the concentration of this compound in the clear, saturated solution using a suitable analytical technique.
Analytical Techniques for Concentration Measurement
Gravimetric analysis is a straightforward and accurate method for quantifying the amount of a non-volatile solute in a saturated solution.
Methodology:
-
Sample Collection: Accurately weigh a specific volume of the filtered saturated solution into a pre-weighed, dry container (e.g., an evaporating dish).
-
Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be done on a hot plate in a fume hood or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.
-
Drying to Constant Weight: Place the container with the solid residue in an oven (e.g., at 60-80°C) until a constant weight is achieved. This is confirmed by repeated cycles of cooling in a desiccator and weighing until the mass no longer changes.
-
Calculation: The solubility is calculated from the mass of the solid residue and the initial volume of the saturated solution.
For compounds with a chromophore, such as this compound, UV-Vis spectrophotometry provides a sensitive and rapid method for concentration determination.
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.
-
Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
Sample Analysis: Dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Concentration Determination: Measure the absorbance of the diluted sample at λmax and determine its concentration from the calibration curve.
-
Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for determining the solubility of this compound.
Figure 1: General workflow for the shake-flask method of solubility determination.
Figure 2: Detailed workflow for gravimetric analysis of solubility.
A Technical Guide to the Spectroscopic Data of 4-Nitrocinnamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrocinnamyl alcohol, a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data
The spectroscopic data for this compound is summarized in the tables below. This information is crucial for the identification and characterization of the compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~8.20 | d | ~8.8 | 2H | Ar-H (ortho to NO₂) |
| ~7.55 | d | ~8.8 | 2H | Ar-H (meta to NO₂) |
| ~6.70 | d | ~16.0 | 1H | Ar-CH= |
| ~6.45 | dt | ~16.0, ~5.6 | 1H | =CH-CH₂OH |
| ~4.35 | d | ~5.6 | 2H | -CH₂OH |
| ~1.70 | t (broad) | ~5.6 | 1H | -OH |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| ~147.0 | Ar-C-NO₂ |
| ~142.5 | Ar-C-CH= |
| ~134.0 | Ar-CH= |
| ~128.0 | Ar-CH (meta to NO₂) |
| ~124.5 | =CH-CH₂OH |
| ~124.0 | Ar-CH (ortho to NO₂) |
| ~63.0 | -CH₂OH |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~3080 | Medium | C-H stretch (aromatic & vinyl) |
| ~2930 | Medium | C-H stretch (aliphatic) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~1510 | Strong | N-O asymmetric stretch (nitro) |
| ~1340 | Strong | N-O symmetric stretch (nitro) |
| ~1010 | Medium | C-O stretch (primary alcohol) |
| ~970 | Strong | =C-H bend (trans alkene) |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 179 | Moderate | [M]⁺ (Molecular Ion) |
| 162 | Moderate | [M - OH]⁺ |
| 161 | High | [M - H₂O]⁺ |
| 133 | Moderate | [M - NO₂]⁺ |
| 115 | High | [C₉H₇]⁺ |
| 105 | Moderate | [C₇H₅O]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses performed on this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are collected.
-
¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A pulse angle of 30 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are used. Several hundred to several thousand scans are typically required to achieve a good signal-to-noise ratio.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of solid this compound is finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained by dissolving the sample in a suitable solvent (e.g., chloroform) and placing a drop of the solution between two salt plates (NaCl or KBr), allowing the solvent to evaporate.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or salt plates is recorded first and automatically subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a suitable solvent (e.g., methanol or acetonitrile) into the ionization source.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.
-
Data Acquisition: In EI mode, the sample is bombarded with electrons with an energy of 70 eV. The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z). The mass spectrum is recorded over a mass range of, for example, 50 to 500 amu.
Experimental Workflow
The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
A Technical Guide to 4-Nitrocinnamyl Alcohol: Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Nitrocinnamyl alcohol (CAS No. 1504-63-8), a key chemical intermediate in organic synthesis and drug discovery. The document details its commercial availability, typical purity levels, and physicochemical properties. Furthermore, it outlines standardized experimental protocols for its synthesis, purification, and analytical characterization, designed to meet the rigorous standards of research and development professionals.
Commercial Availability
This compound is readily available from several major chemical suppliers. It is typically offered in research-grade quantities, with options for bulk inquiries. The table below summarizes the offerings from prominent vendors.
| Supplier | Product Number | CAS Number | Available Quantities | Purity Specification |
| TCI America | N0690 | 1504-63-8 | 1g, 5g | >98.0% (GC) |
| Sigma-Aldrich | 362468 | 1504-63-8 | Discontinued (Previously 98%) | 98% |
| Oakwood Chemical | 373653 | 1504-63-8 | 250mg, 1g | Not specified |
| Fisher Scientific | Aggregated TCI | 1504-63-8 | 1g | ≥98.0% (GC)[1] |
Note: Availability and product details are subject to change. It is recommended to consult the supplier's website for the most current information.
Purity and Physicochemical Properties
Commercial grades of this compound are generally of high purity, suitable for most synthetic applications. The primary analytical method cited for purity assessment is Gas Chromatography (GC).
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | [2] |
| Molecular Weight | 179.17 g/mol | [2] |
| Appearance | White to Light yellow to Light orange powder to crystal | |
| Melting Point | 127-128 °C (lit.) | |
| Purity (Typical) | ≥98% | [1] |
| CAS Number | 1504-63-8 | [3] |
| MDL Number | MFCD00017045 | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on standard organic chemistry techniques and can be adapted based on laboratory instrumentation and specific research requirements.
A common synthetic route to this compound is the reduction of the carboxylic acid group of 4-Nitrocinnamic acid. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, they may also reduce the alkene double bond, leading to impurities.[4] A more selective reducing agent is therefore preferred.
Objective: To synthesize this compound by the selective reduction of 4-Nitrocinnamic acid.
Materials:
-
4-Nitrocinnamic acid (1 eq.)
-
Borane-tetrahydrofuran complex solution (BH₃·THF, 1 M in THF, 1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath
Procedure:
-
Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Dissolution: Dissolve 4-Nitrocinnamic acid in anhydrous THF in the flask. Cool the solution to 0 °C in an ice bath.
-
Reduction: Add the borane-THF complex solution dropwise to the stirred solution of the acid over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 1 M HCl until gas evolution ceases.
-
Extraction: Add ethyl acetate to the mixture. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
The crude product obtained from synthesis will likely contain unreacted starting material, by-products, and residual solvent. Recrystallization is a highly effective method for purifying solid organic compounds.[5]
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol/Water mixture (e.g., 9:1)
-
Erlenmeyer flask, hot plate, Büchner funnel, filter paper
Procedure:
-
Solvent Selection: In a test tube, determine the minimal amount of a suitable hot solvent system (e.g., ethanol/water) needed to dissolve a small sample of the crude product. The compound should be soluble in the hot solvent and sparingly soluble at room temperature.[5]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum volume of the hot solvent mixture required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to remove all traces of solvent.
Purity assessment is critical for ensuring the quality of the final compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.[7][8]
Protocol: Purity Analysis by HPLC-UV
Objective: To determine the purity of this compound using HPLC with UV detection.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Purified this compound sample.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm and 310 nm (for the nitro-aromatic chromophore).
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: Ramp to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 50% B
-
26-30 min: Hold at 50% B for equilibration.
-
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Applications in Research and Drug Development
This compound serves as a versatile building block in medicinal chemistry and materials science. Its utility stems from three key reactive sites: the hydroxyl group, the alkene double bond, and the nitro group.
-
Synthetic Intermediate: The primary alcohol can be easily oxidized to the corresponding aldehyde (4-nitrocinnamaldehyde) or esterified to produce a library of derivatives.[9] These esters are often synthesized to explore potential pharmacological properties.
-
Derivatization for Biological Screening: The nitroaromatic scaffold is a common feature in biologically active molecules. Cinnamic acid and its derivatives, for instance, have been shown to possess antimicrobial and quorum sensing inhibitory activities.[10] The nitro group can also be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation, to generate diverse chemical entities for drug screening programs.
-
Precursor for Bioactive Molecules: Derivatives of similar benzyl alcohols have shown enhanced biological activity, including schistosomicidal, anticancer, and antimicrobial properties, compared to their parent compounds.[11] This suggests that this compound is a valuable starting material for the development of novel therapeutic agents.
References
- 1. Cinnamyl alcohols | Fisher Scientific [fishersci.com]
- 2. This compound [oakwoodchemical.com]
- 3. calpaclab.com [calpaclab.com]
- 4. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
CAS number 1504-63-8 properties and suppliers
An In-depth Technical Guide to CAS Number 1504-63-8 (4-Nitrocinnamyl alcohol)
This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety information for the compound with CAS number 1504-63-8, identified as this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Note on Chemical Identity: Initial searches included the term "1-(2-Fluorophenyl)piperazine," which is a distinct chemical entity with CAS number 1011-15-0. This guide will focus exclusively on the compound corresponding to CAS number 1504-63-8, which is this compound.
Core Properties and Data
This compound is an organic compound featuring a cinnamyl alcohol backbone substituted with a nitro group at the para position of the phenyl ring.[1] This structure imparts specific chemical reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1504-63-8 | [1][2][3] |
| Molecular Formula | C₉H₉NO₃ | [1][3] |
| Molecular Weight | 179.17 g/mol | [2][3] |
| Appearance | White to Light yellow to Light orange powder to crystal | [1] |
| Melting Point | 127-128 °C | [2] |
| Purity | >98.0% (GC) | |
| SMILES | O=N(=O)c1ccc(C=CCO)cc1 | [1] |
| InChI | InChI=1S/C9H9NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6,11H,7H2/b2-1+ | [2] |
| InChIKey | LGXXEDSIJZHDBN-OWOJBTEDSA-N | [2] |
Safety and Handling
This compound is classified as an irritant and requires careful handling. The following table summarizes its key safety information.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | GHS07 (Exclamation mark) | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively available in the provided search results, a general synthetic approach can be inferred. Cinnamyl alcohols are typically synthesized via the reduction of the corresponding cinnamaldehyde or cinnamic acid derivatives. A plausible synthetic route for this compound is the reduction of 4-nitrocinnamaldehyde.
A general workflow for such a synthesis is outlined below.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis and has potential applications in various fields.
Chemical Synthesis
The presence of both a hydroxyl group and a nitro group allows for a range of chemical transformations. The hydroxyl group can be oxidized or converted to other functional groups, while the nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals. For instance, this compound can undergo chlorination with tosyl chloride to yield 4-nitrocinnamyl chloride.[2]
Potential Therapeutic Applications
The logical relationship for its potential as a drug precursor is illustrated below.
Caption: The role of this compound as a starting material in drug discovery.
Suppliers
This compound is available from several chemical suppliers. A non-exhaustive list is provided below for informational purposes.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Nitrocinnamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformation of 4-Nitrocinnamyl alcohol (4-NCA). In the absence of direct crystallographic or extensive computational studies on this compound, this guide leverages structural data from the closely related compound, trans-4-nitrocinnamic acid, to provide a robust predictive model of its molecular geometry. The guide outlines the probable bond lengths, bond angles, and dihedral angles, offering insights into the molecule's three-dimensional arrangement. Furthermore, it details the standard experimental and computational protocols that would be employed for a definitive determination of 4-NCA's structure and conformational dynamics, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry. This document is intended to serve as a foundational resource for researchers engaged in studies involving this compound, particularly in the fields of medicinal chemistry, materials science, and drug development, where a thorough understanding of molecular structure is paramount.
Introduction
This compound (C₉H₉NO₃, Molar Mass: 179.17 g/mol ) is a nitro-substituted aromatic alcohol. Its structure, characterized by a 4-nitrophenyl group linked to an allylic alcohol moiety, suggests potential applications in various chemical syntheses and as a precursor for pharmacologically active molecules. The electronic properties of the nitro group and the conjugated system, coupled with the reactive hydroxyl group, make 4-NCA a molecule of significant interest. A detailed understanding of its molecular structure and conformational preferences is crucial for elucidating its reactivity, biological activity, and material properties.
This guide addresses the current gap in the scientific literature regarding the specific, experimentally determined three-dimensional structure of this compound. By utilizing available crystallographic data for trans-4-nitrocinnamic acid, we present a reliable, albeit inferred, structural model. This is supplemented with detailed, generalized methodologies for the experimental and computational determination of its precise molecular architecture and conformational landscape.
Predicted Molecular Structure and Geometry
The molecular structure of this compound is composed of a benzene ring substituted with a nitro group at the para position, connected to a propenol group. The double bond in the propenol chain is expected to adopt a trans (E) configuration, which is generally more stable than the cis (Z) isomer due to reduced steric hindrance.
Due to the lack of direct crystallographic data for this compound, the bond lengths and angles presented in this guide are based on the published crystal structure of trans-4-nitrocinnamic acid. The core atomic arrangement of the 4-nitrophenylpropenoyl moiety is expected to be highly similar in both molecules. The primary difference lies in the terminal functional group (alcohol vs. carboxylic acid), which is anticipated to have a minimal effect on the geometry of the shared structural backbone.
Disclaimer: The following tables provide predicted geometric parameters for this compound based on the crystal structure of trans-4-nitrocinnamic acid. These values should be considered as close approximations.
Predicted Bond Lengths
The bond lengths are indicative of a conjugated system, with partial double bond character in the C-C single bonds adjacent to the double bond and the aromatic ring.
| Atom 1 | Atom 2 | Predicted Bond Length (Å) |
| O(1) | N(1) | ~1.22 |
| O(2) | N(1) | ~1.22 |
| N(1) | C(4) | ~1.47 |
| C(1) | C(2) | ~1.39 |
| C(1) | C(6) | ~1.39 |
| C(1) | C(7) | ~1.47 |
| C(2) | C(3) | ~1.38 |
| C(3) | C(4) | ~1.38 |
| C(4) | C(5) | ~1.38 |
| C(5) | C(6) | ~1.38 |
| C(7) | C(8) | ~1.33 |
| C(8) | C(9) | ~1.45 |
| C(9) | O(3) | ~1.42 |
Table 1: Predicted bond lengths for this compound based on analogous crystallographic data.
Predicted Bond Angles
The bond angles around the sp² hybridized carbon atoms of the benzene ring and the vinyl group are expected to be close to 120°.
| Atom 1 | Atom 2 | Atom 3 | Predicted Bond Angle (°) |
| O(1) | N(1) | O(2) | ~123 |
| O(1) | N(1) | C(4) | ~118.5 |
| O(2) | N(1) | C(4) | ~118.5 |
| C(2) | C(1) | C(6) | ~118 |
| C(2) | C(1) | C(7) | ~121 |
| C(6) | C(1) | C(7) | ~121 |
| C(1) | C(2) | C(3) | ~121 |
| C(2) | C(3) | C(4) | ~120 |
| N(1) | C(4) | C(3) | ~119 |
| N(1) | C(4) | C(5) | ~119 |
| C(3) | C(4) | C(5) | ~119 |
| C(4) | C(5) | C(6) | ~120 |
| C(1) | C(6) | C(5) | ~121 |
| C(1) | C(7) | C(8) | ~127 |
| C(7) | C(8) | C(9) | ~122 |
| C(8) | C(9) | O(3) | ~110 |
Table 2: Predicted bond angles for this compound based on analogous crystallographic data.
Conformational Analysis
The conformation of this compound is primarily determined by the rotational freedom around the single bonds in the propenol side chain. The key dihedral angles that define the overall shape of the molecule are:
-
τ₁ (C6-C1-C7-C8): This torsion angle describes the orientation of the vinyl group relative to the phenyl ring. Due to the extended conjugation, a planar or near-planar conformation is expected to be energetically favorable.
-
τ₂ (C1-C7-C8-C9): The trans configuration of the double bond fixes this angle at approximately 180°.
-
τ₃ (C7-C8-C9-O3): Rotation around the C8-C9 single bond determines the orientation of the hydroxyl group.
The presence of potential intramolecular hydrogen bonding between the hydroxyl group and the π-system of the double bond or the aromatic ring could influence the preferred conformation. A comprehensive conformational analysis would require computational modeling to map the potential energy surface as a function of these rotatable bonds.
Methodologies for Structural and Conformational Determination
This section details the standard experimental and computational protocols that would be applied to definitively determine the molecular structure and conformation of this compound.
Experimental Protocols
X-ray crystallography provides the most precise information on the molecular structure in the solid state, including bond lengths, bond angles, and the packing of molecules in the crystal lattice.
Protocol:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction would be grown. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A range of solvents (e.g., ethanol, ethyl acetate, acetone, or mixtures with non-solvents like hexane) would be screened to find optimal crystallization conditions.
-
Data Collection: A selected single crystal would be mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal would then be irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern would be recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data would be processed to determine the unit cell dimensions and space group. The structure would be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model would then be refined using full-matrix least-squares methods against the experimental data to yield the final, precise atomic coordinates, bond lengths, and bond angles.
NMR spectroscopy is a powerful technique for determining the connectivity and conformation of molecules in solution.
Protocol:
-
Sample Preparation: A solution of this compound (typically 5-10 mg) would be prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1D NMR (¹H and ¹³C): Standard one-dimensional ¹H and ¹³C NMR spectra would be acquired. The chemical shifts, coupling constants (J-values), and integration of the signals in the ¹H spectrum provide information about the electronic environment and connectivity of the protons. The ¹³C spectrum reveals the number of unique carbon atoms and their chemical environments.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall carbon skeleton.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is key for conformational analysis in solution. It detects protons that are close in space, even if they are not directly bonded. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of through-space proximities and the deduction of the preferred solution-state conformation.
Computational Chemistry
Computational methods, particularly quantum chemical calculations, are invaluable for predicting molecular structures, exploring conformational landscapes, and corroborating experimental data.
Protocol:
-
Conformational Search: An initial conformational search would be performed using a computationally less expensive method, such as molecular mechanics (e.g., with an MMFF94 force field), to identify a set of low-energy conformers.
-
Geometry Optimization and Frequency Calculations: The geometries of the low-energy conformers identified in the initial search would be optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p) or higher). Frequency calculations would be performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Relative Energy Calculation: The relative energies of the optimized conformers would be calculated to determine the most stable conformations and their populations at a given temperature based on the Boltzmann distribution.
-
Prediction of Spectroscopic Properties: NMR chemical shifts and coupling constants can be calculated for the optimized geometries and compared with experimental data to validate the predicted conformations.
Visualization of Workflows
The following diagrams illustrate the logical flow of the experimental and computational methods used to determine the molecular structure and conformation of a molecule like this compound.
Caption: Experimental workflow for determining the molecular structure of 4-NCA.
Caption: Computational workflow for conformational analysis of 4-NCA.
Conclusion
While a definitive, experimentally determined structure for this compound is not yet available in the public domain, this technical guide provides a robust, data-driven prediction of its molecular geometry and discusses its likely conformational properties. By leveraging crystallographic data from the closely related trans-4-nitrocinnamic acid, we have compiled tables of expected bond lengths and angles that can serve as a valuable starting point for molecular modeling and simulation studies.
Furthermore, the detailed experimental and computational protocols outlined herein provide a clear roadmap for researchers seeking to elucidate the precise three-dimensional structure and conformational dynamics of this compound. A thorough understanding of these structural features is a critical prerequisite for the rational design of new molecules based on the 4-NCA scaffold and for interpreting its chemical and biological behavior. This guide serves as a foundational resource to stimulate and support further research into this promising chemical entity.
An In-depth Technical Guide to the Safety and Handling of 4-Nitrocinnamyl Alcohol
This guide provides comprehensive safety and handling information for 4-Nitrocinnamyl alcohol, intended for researchers, scientists, and professionals in drug development. The following sections detail the physical and chemical properties, hazard identification, precautionary measures, and emergency procedures associated with this compound.
Chemical and Physical Properties
This compound is a solid crystalline compound.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1504-63-8 | [1][2] |
| Molecular Formula | C₉H₉NO₃ | [] |
| Molecular Weight | 179.17 g/mol | [2] |
| Appearance | Yellow, solid crystalline | [1] |
| Melting Point | 127-128 °C | [2] |
| Odor | No information available | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary health hazards are related to irritation of the skin, eyes, and respiratory system.[1]
| Hazard Classification | Category | GHS Code |
| Skin Corrosion/Irritation | Category 2 | H315 |
| Serious Eye Damage/Eye Irritation | Category 2 | H319 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335 |
Signal Word: Warning[2]
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Safe Handling and Storage Protocols
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1]
-
Do not get in eyes, on skin, or on clothing.[4]
-
Avoid ingestion and inhalation.[4]
-
Prevent the formation of dust.[4]
Storage:
The following diagram illustrates the general workflow for safely handling chemical reagents like this compound.
Exposure Control and Personal Protection
Engineering controls and personal protective equipment are essential to prevent exposure.
Engineering Controls:
-
Use in a well-ventilated area. For laboratory use, maintain adequate ventilation.[1]
-
Ensure eyewash stations and safety showers are close to the workstation.[4]
Personal Protective Equipment (PPE):
| Protection Type | Specification | Reference |
| Eye/Face Protection | Goggles (European standard - EN 166) or other appropriate protective eyeglasses. | [1][4] |
| Hand Protection | Protective gloves. Inspect gloves before use and observe permeability and breakthrough time information from the supplier. | [1] |
| Skin and Body Protection | Long-sleeved clothing. | [1] |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation. For large-scale use or emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary. | [1] |
First-Aid Measures
In case of exposure, immediate first aid is critical.
| Exposure Route | First-Aid Protocol | Reference |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Take off contaminated clothing and wash it before reuse. | [1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [1] |
Note to Physician: Treat symptomatically.[1]
Fire-Fighting Measures
Suitable Extinguishing Media:
In case of a major fire and large quantities, evacuate the area and fight the fire remotely due to the risk of explosion.[1]
Specific Hazards:
-
Thermal decomposition can lead to the release of irritating gases and vapors.[1]
Protective Equipment for Firefighters:
-
As in any fire, wear a self-contained breathing apparatus with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4]
Accidental Release Measures
Personal Precautions:
-
Ensure adequate ventilation.[1]
-
Use personal protective equipment as required.[1]
-
Avoid dust formation.[1]
Environmental Precautions:
-
The substance should not be released into the environment.[1]
Methods for Containment and Cleanup:
-
Sweep up and shovel into suitable containers for disposal.[1]
-
Keep in suitable, closed containers for disposal.[1]
Toxicological Information
The primary toxicological effects of this compound are irritation to the skin, eyes, and respiratory system.[1] It is classified under STOT SE 3, indicating that it can cause respiratory irritation.[2]
Most important symptoms and effects: None reasonably foreseeable.[1]
Disposal Considerations
Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][6] Chemical waste generators must ensure complete and accurate classification of the waste.[4]
References
Thermal Stability and Decomposition of 4-Nitrocinnamyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Nitrocinnamyl alcohol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from analogous compounds, including 4-nitrocinnamic acid and 4-nitrocinnamaldehyde, along with established principles of thermal analysis of nitroaromatic and cinnamyl derivatives. The guide outlines plausible thermal behaviors, decomposition pathways, and provides detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to conduct their own assessments. All quantitative data for related compounds is presented in structured tables for comparative analysis.
Introduction
This compound is a bifunctional organic molecule containing a nitroaromatic ring system and an allylic alcohol. This unique combination of functional groups makes it a compound of interest in various research and development sectors, including as a potential intermediate in organic synthesis and drug discovery. The presence of the nitro group, a well-known energetic functional group, necessitates a thorough understanding of the compound's thermal stability to ensure safe handling, storage, and processing. The unsaturated side chain also presents potential pathways for polymerization and oxidation under thermal stress.
This guide aims to provide a detailed, albeit predictive, analysis of the thermal properties of this compound. By examining data from structurally similar molecules, we can infer a likely profile for its thermal decomposition, including the onset temperature of decomposition and the nature of the decomposition products.
Physicochemical and Comparative Thermal Properties
| Property | This compound | 4-Nitrocinnamic acid | 4-Nitrocinnamaldehyde |
| Molecular Formula | C₉H₉NO₃ | C₉H₇NO₄ | C₉H₇NO₃ |
| Molecular Weight | 179.17 g/mol | 193.16 g/mol [1] | 177.16 g/mol [2] |
| Melting Point (°C) | 127-128 | 289 (dec.)[1] | 140-143[2] |
| Appearance | Yellow Crystalline Solid | Powder[1] | Solid[2] |
Note: "dec." indicates that the compound decomposes at its melting point.
The melting point of this compound is significantly lower than the decomposition temperature of 4-nitrocinnamic acid, suggesting that it might be stable in the solid and liquid phases under certain conditions. However, the presence of the nitro group strongly implies that the compound will undergo exothermic decomposition at elevated temperatures. Studies on nitroaromatic compounds frequently show exothermic decomposition events when analyzed by DSC.
Proposed Thermal Decomposition Pathways
The thermal decomposition of this compound is likely to be a complex process initiated by the cleavage of the weakest bonds in the molecule and potentially involving interactions between its functional groups. Based on the chemistry of nitroaromatic compounds and cinnamyl derivatives, the following pathways are proposed:
-
Nitro Group Decomposition: The C-NO₂ bond is often the most thermally labile in nitroaromatic compounds. Its homolytic cleavage can initiate a radical cascade, leading to the formation of nitrogen oxides (NOx) and highly reactive phenyl radicals. This is a common initial step in the decomposition of many energetic materials.
-
Oxidation of the Alcohol: The allylic alcohol group is susceptible to oxidation, particularly in the presence of the nitro group which can act as an internal oxidant at high temperatures. This could lead to the formation of 4-nitrocinnamaldehyde and subsequently 4-nitrocinnamic acid.
-
Reactions of the Alkene: The carbon-carbon double bond can undergo various reactions at elevated temperatures, including polymerization, isomerization, and cleavage. Polymerization can lead to the formation of a solid char residue.
-
Intermolecular Condensation: The alcohol functionality can undergo intermolecular dehydration reactions with other molecules of this compound, forming ethers and eliminating water.
These pathways are not mutually exclusive and are likely to occur concurrently, leading to a complex mixture of gaseous and solid decomposition products, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), water, and a carbonaceous char.
References
Methodological & Application
Application Notes and Protocols for 4-Nitrocinnamyl Alcohol as a Chromogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrocinnamyl alcohol is a chromogenic substrate utilized in the study of various oxidoreductase enzymes, particularly alcohol dehydrogenases (ADHs) and cinnamyl alcohol dehydrogenases (CADs). The enzymatic oxidation of the alcohol moiety to an aldehyde results in the formation of 4-Nitrocinnamaldehyde, a yellow-colored product. This colorimetric change allows for a direct and continuous spectrophotometric assay of enzyme activity, providing a valuable tool for enzyme characterization, inhibitor screening, and kinetic studies. This document provides detailed application notes and protocols for the use of this compound as a chromogenic substrate.
Principle of the Assay
The core principle of this assay is the enzymatic conversion of the colorless substrate, this compound, into the colored product, 4-Nitrocinnamaldehyde. This reaction is typically catalyzed by an NAD(P)+-dependent alcohol dehydrogenase. The increase in absorbance, corresponding to the formation of 4-Nitrocinnamaldehyde, can be monitored over time using a spectrophotometer. The rate of this absorbance change is directly proportional to the enzyme activity under appropriate conditions.
Applications
-
Enzyme Activity Assays: Quantifying the activity of alcohol dehydrogenases and cinnamyl alcohol dehydrogenases in purified enzyme preparations or cell lysates.
-
Enzyme Kinetics: Determining kinetic parameters such as Michaelis constant (Km) and maximum velocity (Vmax) for the enzyme with this compound as a substrate.
-
Inhibitor Screening: High-throughput screening of chemical libraries to identify potential inhibitors of specific alcohol dehydrogenases, which is relevant in drug discovery.
-
Characterization of Enzyme Specificity: Comparing the activity of different isoenzymes or mutant enzymes with this compound to understand their substrate preferences.
Data Presentation
| Parameter | This compound | 4-Nitrocinnamaldehyde |
| Molecular Formula | C₉H₉NO₃ | C₉H₇NO₃ |
| Molecular Weight | 179.17 g/mol | 177.16 g/mol |
| Appearance | White to light yellow powder | Yellow solid |
| Absorbance Maximum (λmax) | Not significant in the visible range | ~380-400 nm (in aqueous buffer) |
| Molar Extinction Coefficient (ε) | Not applicable | To be determined experimentally |
Experimental Protocols
Protocol 1: Standard Enzyme Activity Assay
This protocol provides a general method for measuring the activity of an alcohol dehydrogenase using this compound. Optimal conditions may vary depending on the specific enzyme.
Materials:
-
This compound
-
Enzyme preparation (purified or cell lysate)
-
NAD+ or NADP+ (depending on enzyme cofactor requirement)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare 100 mM Tris-HCl and adjust the pH to 8.5 at the desired reaction temperature.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and dilute with Assay Buffer to the final working concentration.
-
Cofactor Stock Solution: Prepare a 20 mM stock solution of NAD+ or NADP+ in Assay Buffer.
-
-
Assay Mixture Preparation:
-
In a cuvette or microplate well, combine the following:
-
Assay Buffer
-
This compound (to a final concentration of, for example, 1 mM)
-
NAD+ or NADP+ (to a final concentration of, for example, 2 mM)
-
-
Mix gently and pre-incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiation of Reaction:
-
Add the enzyme preparation to the assay mixture to initiate the reaction. The final volume should be consistent across all assays.
-
-
Spectrophotometric Measurement:
-
Immediately measure the increase in absorbance at the determined λmax of 4-Nitrocinnamaldehyde (approximately 380-400 nm) in kinetic mode for 5-10 minutes.
-
-
Calculation of Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA/min * Total Assay Volume) / (ε * Path Length * Enzyme Volume)
-
Where ε is the molar extinction coefficient of 4-Nitrocinnamaldehyde (in M⁻¹cm⁻¹), which needs to be experimentally determined.
-
-
Protocol 2: Determination of Molar Extinction Coefficient (ε) of 4-Nitrocinnamaldehyde
For accurate quantification of enzyme activity, the molar extinction coefficient of the product must be determined under the specific assay conditions.
Materials:
-
High-purity 4-Nitrocinnamaldehyde
-
Assay Buffer (same as used in the enzyme assay)
-
Spectrophotometer
Procedure:
-
Prepare a Standard Stock Solution: Accurately weigh a known amount of 4-Nitrocinnamaldehyde and dissolve it in a known volume of a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Prepare Serial Dilutions: Create a series of dilutions of the stock solution in the Assay Buffer to obtain a range of known concentrations.
-
Measure Absorbance: Measure the absorbance of each dilution at the predetermined λmax.
-
Plot a Standard Curve: Plot absorbance versus concentration. The data should yield a straight line passing through the origin.
-
Calculate ε: The slope of the line from the standard curve represents the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl, where the path length 'l' is typically 1 cm).
Protocol 3: Enzyme Inhibition Assay
This protocol can be used to screen for and characterize enzyme inhibitors.
Procedure:
-
Follow the Standard Enzyme Activity Assay protocol (Protocol 1).
-
Before adding the enzyme, add the potential inhibitor (at various concentrations) to the assay mixture.
-
Pre-incubate the assay mixture with the inhibitor for a defined period.
-
Initiate the reaction by adding the enzyme.
-
Measure the enzyme activity as described in Protocol 1.
-
Compare the activity in the presence of the inhibitor to a control reaction without the inhibitor to determine the percentage of inhibition.
Concluding Remarks
This compound serves as a convenient and effective chromogenic substrate for the continuous monitoring of alcohol dehydrogenase activity. The protocols provided herein offer a foundation for its application in various research and drug development contexts. For optimal results, it is recommended to empirically determine the ideal assay conditions for the specific enzyme under investigation.
Application Notes and Protocols for 4-Nitrocinnamyl Alcohol in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the choice of a linker is a critical determinant of the overall success and versatility of the synthetic strategy. The 4-nitrocinnamyl alcohol linker is a type of "safety-catch" linker, offering a robust anchoring strategy that is stable to the standard conditions of both Fmoc and Boc-based peptide synthesis. The "safety-catch" a new level of control, where the linker is activated by a specific chemical transformation—in this case, the reduction of the nitro group—to render it labile for cleavage. This two-step cleavage process provides an orthogonal strategy for the synthesis of complex peptides and protected peptide fragments, which are valuable intermediates in drug development and protein engineering.
The 4-nitrocinnamyl linker is particularly advantageous for its stability towards acidic and basic conditions commonly employed for the removal of Nα-protecting groups. The ester linkage formed between the first amino acid and the linker is resistant to cleavage by trifluoroacetic acid (TFA) and piperidine. Only after the selective reduction of the nitro group to an amine does the linker become susceptible to cleavage, typically under mild acidic conditions, to release the C-terminal carboxylic acid of the peptide. This feature allows for on-resin side-chain modifications and the synthesis of fully protected peptide fragments.
Principle of the 4-Nitrocinnamyl "Safety-Catch" Linker
The utility of the this compound linker is predicated on a two-stage cleavage strategy. The electron-withdrawing nature of the nitro group stabilizes the benzylic ester bond, rendering it resistant to premature cleavage. Upon completion of the peptide chain elongation, the nitro group is selectively reduced to an electron-donating amino group. This transformation alters the electronic properties of the linker, facilitating the cleavage of the peptide from the solid support under mild acidic conditions via a 1,6-elimination mechanism.
Experimental Protocols
Protocol 1: Synthesis of this compound
A detailed protocol for the synthesis of this compound is a prerequisite for its application in SPPS.
Materials:
-
4-Nitrobenzaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous tetrahydrofuran (THF)
-
Toluene
-
Dichloromethane (DCM)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Wittig-Horner-Emmons Reaction:
-
To a suspension of sodium hydride (1.1 eq) in anhydrous THF, add triethyl phosphonoacetate (1.1 eq) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of 4-nitrobenzaldehyde (1.0 eq) in THF.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain ethyl 4-nitrocinnamate.
-
-
Reduction to Alcohol:
-
Dissolve the ethyl 4-nitrocinnamate (1.0 eq) in anhydrous toluene.
-
Cool the solution to -78 °C and add DIBAL-H (2.2 eq, 1.0 M in toluene) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite.
-
Extract the filtrate with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Protocol 2: Attachment of this compound to Resin
This protocol describes the esterification of this compound to a chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
Merrifield resin (1% DVB, 1.0 mmol/g)
-
This compound
-
Potassium iodide (KI)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Merrifield resin in DMF for 1 hour.
-
In a separate flask, dissolve this compound (3.0 eq), KI (1.0 eq), and DIPEA (3.0 eq) in DMF.
-
Add the solution to the swollen resin.
-
Heat the reaction mixture at 60 °C for 24 hours with gentle agitation.
-
Filter the resin and wash sequentially with DMF, DCM, and methanol.
-
Dry the resin under vacuum. The loading of the linker can be determined by elemental analysis for nitrogen or by a back-titration method after a test cleavage.
Protocol 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
A standard Fmoc/tBu SPPS protocol is employed for peptide chain elongation.
Materials:
-
4-Nitrocinnamyl-functionalized resin
-
Fmoc-protected amino acids
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
DIPEA
-
20% Piperidine in DMF
-
DMF, DCM
Procedure:
-
Resin Swelling: Swell the 4-nitrocinnamyl resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 2-4 for each amino acid in the sequence.
Protocol 4: Activation and Cleavage of the Peptide
This two-step protocol involves the reduction of the nitro group followed by acidic cleavage.
Materials:
-
Peptide-bound 4-nitrocinnamyl resin
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
DMF
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Reduction of the Nitro Group:
-
Swell the peptide-resin in DMF.
-
Prepare a solution of SnCl2·2H2O (10 eq) in DMF.
-
Add the SnCl2 solution to the resin and agitate at room temperature for 4-6 hours.
-
Wash the resin extensively with DMF, DCM, and methanol to remove tin salts.
-
Dry the resin under vacuum.
-
-
Peptide Cleavage:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes for the 4-Nitrocinnamyl Linker Strategy.
| Parameter | Condition/Value | Expected Outcome/Yield |
| Linker Synthesis | ||
| Wittig-Horner-Emmons Yield | Room temperature, overnight | > 85% |
| DIBAL-H Reduction Yield | -78 °C, 2 hours | > 90% |
| Resin Loading | ||
| Linker Attachment | 60 °C, 24 hours | 0.5 - 0.8 mmol/g |
| SPPS | ||
| Coupling Efficiency | HBTU/DIPEA, 1-2 hours | > 99% per cycle (monitored by Kaiser test) |
| Cleavage | ||
| Nitro Group Reduction | SnCl2·2H2O, 4-6 hours | Quantitative |
| Final Peptide Cleavage | TFA/TIS/H2O, 2-3 hours | > 80% |
| Crude Peptide Purity | ||
| Purity by RP-HPLC | C18 column, water/acetonitrile gradient | Typically 70-90% (sequence dependent) |
Visualizations
Caption: Workflow for the synthesis and application of the this compound linker.
Caption: The "Safety-Catch" mechanism of the 4-nitrocinnamyl linker.
Applications in Drug Development
The this compound linker is a valuable tool for advanced peptide synthesis, with several applications in drug development:
-
Synthesis of Protected Peptide Fragments: The ability to cleave the peptide from the resin while side-chain protecting groups remain intact is crucial for the convergent synthesis of large proteins via fragment condensation.
-
On-Resin Cyclization: The robust nature of the linker allows for on-resin cyclization of peptides, a common strategy to enhance the stability and bioactivity of peptide-based drugs.
-
Preparation of Peptides with C-Terminal Modifications: The "safety-catch" strategy provides an orthogonal handle that can be used for further chemical modifications at the C-terminus after peptide assembly.
-
Combinatorial Chemistry: The stability of the linker under various reaction conditions makes it suitable for the synthesis of peptide libraries with diverse side-chain modifications.
Conclusion
The this compound linker represents a sophisticated and versatile tool in the solid-phase synthesis of peptides. Its "safety-catch" nature provides an additional layer of orthogonality, enabling the synthesis of complex peptides and protected fragments that are often challenging to produce with standard linker strategies. The detailed protocols and conceptual framework provided in these application notes are intended to guide researchers in the successful implementation of this powerful synthetic methodology for applications in basic research and drug development.
Application Notes and Protocols for the Derivatization of 4-Nitrocinnamyl Alcohol for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the derivatization of 4-Nitrocinnamyl alcohol to enhance its detectability and improve chromatographic performance for analytical purposes. The protocols are designed for researchers in analytical chemistry, pharmacology, and drug development who require sensitive and robust methods for the quantification of this compound in various matrices.
Introduction
This compound is a compound of interest in various research fields, including organic synthesis and medicinal chemistry. Accurate and sensitive quantification of this analyte is often crucial. Direct analysis of this compound can be challenging due to its polarity and potentially low volatility. Derivatization is a chemical modification process that converts the analyte into a product with improved analytical properties.[1] This typically involves reacting the hydroxyl group of the alcohol with a derivatizing agent to form a less polar, more volatile, or more easily detectable derivative.[2][3]
This document outlines two primary derivatization strategies for this compound:
-
Acylation: For enhanced UV detection in High-Performance Liquid Chromatography (HPLC) and improved volatility for Gas Chromatography (GC).
-
Silylation: Primarily for increasing volatility and thermal stability for GC-Mass Spectrometry (GC-MS) analysis.[2]
Acylation of this compound for HPLC-UV Analysis
Acylation of the hydroxyl group of this compound with a suitable acyl chloride can introduce a chromophore, enhancing its UV absorbance for more sensitive HPLC detection.[1][4] Benzoyl chloride is a commonly used reagent for this purpose.[1]
Experimental Protocol: Benzoylation of this compound
Materials:
-
This compound
-
Benzoyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine or Pyridine (as a non-nucleophilic base)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
HPLC grade acetonitrile and water
Procedure:
-
In a clean, dry vial, dissolve 10 mg of this compound in 2 mL of anhydrous DCM.
-
Add 1.1 equivalents of triethylamine to the solution.
-
In a separate vial, prepare a solution of 1.05 equivalents of benzoyl chloride in 1 mL of anhydrous DCM.
-
Slowly add the benzoyl chloride solution to the this compound solution while stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Quench the reaction by adding 5 mL of deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5 mL of saturated sodium bicarbonate solution and 5 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase (e.g., acetonitrile/water mixture) for HPLC analysis.
Data Presentation: HPLC-UV Analysis of Benzoylated this compound
| Parameter | Value | Reference |
| Derivatizing Agent | Benzoyl Chloride | [1] |
| Reaction Time | 1-2 hours | General Protocol |
| Reaction Temperature | Room Temperature | General Protocol |
| HPLC Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | [1] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection Wavelength | 230 nm (for benzoyl group) and 265 nm (for nitro group) | [4] |
| Expected Retention Time | Dependent on specific column and conditions | - |
| Limit of Detection (LOD) | Estimated in the low ng/mL range | General Expectation |
| Limit of Quantification (LOQ) | Estimated in the mid-to-high ng/mL range | General Expectation |
Workflow for Acylation and HPLC-UV Analysis
References
Application Notes and Protocols: 4-Nitrocinnamyl Alcohol as a Photolabile Linker in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of combinatorial chemistry and solid-phase synthesis, the choice of a linker is paramount to the successful generation of small molecule libraries. Photolabile linkers have garnered significant interest as they permit the cleavage of synthesized compounds from the solid support under mild and neutral conditions, simply through irradiation with UV light. This method avoids the use of harsh acidic or basic reagents that could potentially degrade sensitive molecules.
The 4-nitrocinnamyl alcohol-based linker is a promising photolabile linker. The cinnamyl system's conjugated double bond, in conjunction with the electron-withdrawing nitro group, facilitates photochemical cleavage. Upon irradiation, the linker is cleaved, releasing the synthesized molecule with a free C-terminus. While specific and detailed protocols for the use of trans-4-nitrocinnamoyl chloride in solid-phase peptide synthesis (SPPS) are not widely documented, this document provides generalized protocols based on standard N-terminal acylation reactions on a solid support.[1] This application note provides an overview of its use, along with generalized experimental protocols for its application in the solid-phase synthesis of small molecule libraries.
Principle of Application
The core utility of the 4-nitrocinnamyl linker lies in its ability to be photochemically cleaved. The synthesis workflow typically involves three key stages:
-
Immobilization: this compound is first attached to a solid support, such as a polystyrene or PEG-based resin. This is often achieved by reacting the alcohol with a pre-functionalized resin (e.g., a chloromethylated resin) or by activating the alcohol and reacting it with a hydroxyl- or amino-functionalized resin.
-
Combinatorial Synthesis: With the linker in place, a variety of building blocks can be sequentially coupled to the linker's terminal hydroxyl group. This is typically done through esterification with carboxylic acid building blocks. Standard solid-phase synthesis techniques, including the use of excess reagents to drive reactions to completion and thorough washing steps to remove unreacted reagents and byproducts, are employed.
-
Photolytic Cleavage: After the desired molecule has been assembled on the solid support, it is cleaved from the resin by irradiation with UV light, typically in the range of 350-365 nm. The photolysis results in the release of the synthesized molecule, usually as a carboxylic acid.
The primary application of trans-4-Nitrocinnamoyl chloride in SPPS is the acylation of the free N-terminal amine of a resin-bound peptide.[1] This reaction introduces the trans-4-nitrocinnamoyl group to the N-terminus.[1] The nitrocinnamoyl group possesses photochemical properties, suggesting its potential as a photocleavable protecting or "capping" group.[1]
Data Presentation
Due to the limited availability of specific quantitative data for the this compound linker in the public domain, the following tables present representative data adapted from studies on structurally related photolabile linkers, such as o-nitrobenzyl derivatives. These values should be considered as a starting point for optimization.
Table 1: Representative Resin Loading Efficiencies
| Solid Support | Functional Group | Coupling Method | Typical Loading (mmol/g) |
| Merrifield Resin | Chloromethyl | Williamson Ether Synthesis | 0.5 - 1.2 |
| Wang Resin | Hydroxymethyl | Esterification (DCC/DMAP) | 0.4 - 0.8 |
| Aminomethyl Resin | Amino | Amide bond formation | 0.6 - 1.0 |
Table 2: Representative Photolytic Cleavage Conditions and Yields
| Solvent | Wavelength (nm) | Irradiation Time (h) | Additive | Cleavage Yield (%) |
| Dichloromethane | 365 | 4 | None | 75 - 85 |
| Dioxane/Water (9:1) | 350 | 6 | N/A | 70 - 80 |
| Acetonitrile | 365 | 3 | Triethylamine (1%) | 80 - 90 |
| Methanol | 350 | 5 | None | 65 - 75 |
Note: Cleavage yields are highly dependent on the substrate, resin, and irradiation setup.
Experimental Protocols
The following are generalized protocols and should be optimized for specific applications.
Protocol 1: Immobilization of this compound onto Merrifield Resin
This protocol describes the attachment of this compound to a chloromethylated polystyrene resin (Merrifield resin) via a Williamson ether synthesis.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Merrifield resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel. Drain the solvent.
-
Preparation of Alkoxide: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (3-5 equivalents relative to resin loading) in anhydrous DMF. Carefully add NaH (3-5 equivalents) portion-wise while stirring. Stir the mixture at room temperature for 30 minutes.
-
Coupling Reaction: Add the prepared sodium 4-nitrocinnamyl alkoxide solution to the swollen resin. Agitate the mixture at 50-60°C for 12-24 hours.
-
Washing: After the reaction, drain the solvent and wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), water (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Determination of Loading (Optional): The loading of the linker can be determined by cleaving a known weight of the resin and quantifying the released this compound by UV-Vis spectroscopy.
Protocol 2: Esterification of a Carboxylic Acid to the 4-Nitrocinnamyl-Functionalized Resin
This protocol outlines the coupling of a carboxylic acid building block to the immobilized linker.
Materials:
-
4-Nitrocinnamyl-functionalized resin
-
Carboxylic acid building block
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the 4-nitrocinnamyl-functionalized resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes. Drain the solvent.
-
Activation and Coupling: In a separate flask, dissolve the carboxylic acid (3-5 equivalents relative to resin loading) and DMAP (0.1 equivalents) in anhydrous DCM. Add a solution of DCC (3-5 equivalents) in DCM. Stir the mixture at 0°C for 15 minutes.
-
Coupling to Resin: Add the activated carboxylic acid solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.
-
Monitoring: The reaction progress can be monitored by taking a small sample of the resin and performing a cleavage to analyze the supernatant by LC-MS or TLC.
-
Washing: Once the reaction is complete, drain the solvent and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Capping (Optional): To block any unreacted hydroxyl groups on the linker, the resin can be treated with a capping agent such as acetic anhydride and pyridine in DCM.
-
Drying: Dry the resin under vacuum.
Protocol 3: Photolytic Cleavage of the Synthesized Molecule
This protocol describes the release of the synthesized molecule from the solid support via photolysis.
Materials:
-
Molecule-bound resin
-
Photolysis-compatible solvent (e.g., DCM, dioxane, acetonitrile)
-
Photochemical reactor equipped with a UV lamp (e.g., mercury lamp with a Pyrex filter for >320 nm)
Procedure:
-
Resin Preparation: Swell the molecule-bound resin in the chosen photolysis solvent in a quartz or Pyrex reaction vessel.
-
Irradiation: Irradiate the resin suspension with UV light (e.g., 350-365 nm) while agitating or stirring. The irradiation time will vary depending on the specific molecule, linker, and lamp intensity (typically 2-8 hours).
-
Monitoring Cleavage: The progress of the cleavage can be monitored by taking aliquots of the solution at different time points and analyzing them by HPLC or LC-MS.
-
Product Isolation: Once the cleavage is complete, filter the resin and wash it with the photolysis solvent.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can then be purified by standard techniques such as flash chromatography or preparative HPLC.
Visualizations
Experimental Workflow
Caption: General workflow for solid-phase synthesis using a this compound linker.
Photolytic Cleavage Mechanism
Caption: Simplified representation of the photolytic cleavage mechanism.
References
Synthesis of 4-Nitrocinnamyl Esters and Ethers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-nitrocinnamyl esters and ethers. These compounds are valuable intermediates in organic synthesis and drug development, often utilized for their reactive properties and as photocleavable protecting groups. The following sections detail the synthesis of the key precursor, 4-nitrocinnamyl alcohol, and its subsequent conversion to esters and ethers, supported by quantitative data and spectroscopic characterization.
Introduction
The 4-nitrocinnamyl moiety is a versatile functional group in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group influences the reactivity of the cinnamyl system, making it a useful building block for a variety of chemical transformations. Furthermore, the nitroaromatic chromophore allows for the potential application of these compounds as photocleavable protecting groups, enabling the controlled release of active molecules upon irradiation with light. This document outlines reliable and reproducible methods for the preparation of 4-nitrocinnamyl esters and ethers, providing researchers with the necessary tools for their synthesis and application.
Synthesis of this compound
The primary precursor for the synthesis of 4-nitrocinnamyl esters and ethers is this compound. This alcohol can be efficiently prepared by the selective reduction of 4-nitrocinnamic acid. It is crucial to employ a reducing agent that selectively reduces the carboxylic acid in the presence of the nitro group and the alkene.
Protocol 1: Selective Reduction of 4-Nitrocinnamic Acid
A selective method for the reduction of 4-nitrocinnamic acid to this compound involves the use of sodium borohydride in the presence of iodine. This system generates diborane in situ, which is a highly effective reagent for the reduction of carboxylic acids while being less reactive towards nitro groups under the reaction conditions.
Experimental Protocol:
-
To a stirred suspension of sodium borohydride (1.5 equivalents) in dry tetrahydrofuran (THF), add a solution of 4-nitrocinnamic acid (1.0 equivalent) in dry THF dropwise at 0 °C under an inert atmosphere.
-
After the addition is complete, a solution of iodine (1.0 equivalent) in dry THF is added dropwise to the reaction mixture at the same temperature.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by an aqueous solution of sodium thiosulfate to consume any excess iodine.
-
The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
| Reagent/Parameter | Molar Ratio/Value |
| 4-Nitrocinnamic Acid | 1.0 eq |
| Sodium Borohydride | 1.5 eq |
| Iodine | 1.0 eq |
| Solvent | Dry THF |
| Temperature | 0 °C to rt |
| Reaction Time | 2-4 h |
| Typical Yield | 85-95% |
Synthesis of 4-Nitrocinnamyl Esters
4-Nitrocinnamyl esters can be readily prepared from this compound through various esterification methods. A straightforward and efficient method involves the acylation with an acid anhydride, such as acetic anhydride, in the presence of a base catalyst.
Protocol 2: Acetylation of this compound
This protocol describes the synthesis of 4-nitrocinnamyl acetate using acetic anhydride and pyridine as a catalyst.
Experimental Protocol:
-
Dissolve this compound (1.0 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-nitrocinnamyl acetate. The product can be further purified by column chromatography if necessary.
| Reagent/Parameter | Molar Ratio/Value |
| This compound | 1.0 eq |
| Acetic Anhydride | 1.2 eq |
| Pyridine | 1.2 eq |
| Solvent | CH₂Cl₂ |
| Temperature | 0 °C to rt |
| Reaction Time | 2-3 h |
| Typical Yield | >95% |
Spectroscopic Data for 4-Nitrocinnamyl Acetate:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.55 (d, J = 8.8 Hz, 2H, Ar-H), 6.70 (dt, J = 15.9, 1.4 Hz, 1H, =CH), 6.35 (dt, J = 15.9, 6.4 Hz, 1H, =CH), 4.79 (dd, J = 6.4, 1.4 Hz, 2H, OCH₂), 2.12 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 170.7, 147.2, 142.8, 136.3, 128.2, 124.1, 122.9, 66.2, 21.0.
Synthesis of 4-Nitrocinnamyl Ethers
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers. This two-step process involves the conversion of the alcohol to an alkyl halide, followed by reaction with an alkoxide.
Protocol 3: Synthesis of 4-Nitrocinnamyl Bromide
This protocol details the conversion of this compound to 4-nitrocinnamyl bromide using phosphorus tribromide.
Experimental Protocol:
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture over crushed ice and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-nitrocinnamyl bromide, which can be used in the next step without further purification.
| Reagent/Parameter | Molar Ratio/Value |
| This compound | 1.0 eq |
| Phosphorus Tribromide | 0.4 eq |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | 0 °C to rt |
| Reaction Time | 1-2 h |
| Typical Yield | 80-90% |
Protocol 4: Williamson Ether Synthesis of 4-Nitrocinnamyl Methyl Ether
This protocol describes the reaction of 4-nitrocinnamyl bromide with sodium methoxide to form 4-nitrocinnamyl methyl ether.
Experimental Protocol:
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 equivalents) to anhydrous methanol under an inert atmosphere and stirring until the sodium has completely dissolved.
-
To this solution, add a solution of 4-nitrocinnamyl bromide (1.0 equivalent) in a minimal amount of anhydrous methanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-nitrocinnamyl methyl ether.
| Reagent/Parameter | Molar Ratio/Value |
| 4-Nitrocinnamyl Bromide | 1.0 eq |
| Sodium | 1.1 eq |
| Solvent | Anhydrous Methanol |
| Temperature | Reflux |
| Reaction Time | 3-5 h |
| Typical Yield | 70-85% |
Spectroscopic Data for 4-Nitrocinnamyl Methyl Ether:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.20 (d, J = 8.7 Hz, 2H, Ar-H), 7.53 (d, J = 8.7 Hz, 2H, Ar-H), 6.72 (dt, J = 15.9, 1.5 Hz, 1H, =CH), 6.38 (dt, J = 15.9, 5.8 Hz, 1H, =CH), 4.12 (dd, J = 5.8, 1.5 Hz, 2H, OCH₂), 3.40 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 146.9, 143.5, 134.8, 127.9, 124.0, 123.8, 73.5, 58.2.
Workflow and Pathway Diagrams
Caption: General synthetic workflow for 4-nitrocinnamyl esters and ethers.
Caption: Simplified pathway for the synthesis of 4-nitrocinnamyl esters.
Caption: Two-step pathway for the synthesis of 4-nitrocinnamyl ethers.
Application Notes and Protocols: The Use of 4-Nitrocinnamyl Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 4-nitrocinnamyl phosphoramidite as a novel building block in solid-phase oligonucleotide synthesis. The unique properties of the 4-nitrocinnamyl group offer potential for the development of bioreductively-activated oligonucleotides, a promising strategy in drug development for targeted therapies.
Introduction
The 4-nitrocinnamyl group serves as a cleavable protecting group that can be removed under specific bioreductive conditions, such as those found in hypoxic tumor environments. This characteristic makes it an attractive candidate for the design of prodrug oligonucleotides that are activated at the target site, thereby minimizing off-target effects. By incorporating 4-nitrocinnamyl alcohol into a phosphoramidite synthon, it can be readily introduced at any desired position within a synthetic oligonucleotide using standard automated DNA/RNA synthesizers.
Application: Bioreductively-Activated Oligonucleotides
The primary application of 4-nitrocinnamyl phosphoramidite is in the synthesis of modified oligonucleotides that can be activated by bioreduction. The 4-nitrobenzyl moiety, structurally similar to the 4-nitrocinnamyl group, has been demonstrated to be a substrate for cellular nitroreductases, which are often overexpressed in hypoxic cancer cells.[1] This enzymatic reduction leads to the cleavage of the protecting group and the release of the active oligonucleotide. This targeted activation can be harnessed for various therapeutic strategies, including antisense therapy, siRNA-based gene silencing, and aptamer-based drug delivery.
Synthesis of 4-Nitrocinnamyl Phosphoramidite
The synthesis of 4-nitrocinnamyl-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is achieved through the phosphitylation of this compound. This reaction is typically carried out using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base.
Reaction Scheme:
Caption: Synthesis of 4-Nitrocinnamyl Phosphoramidite.
Experimental Protocol: Synthesis of 4-Nitrocinnamyl-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Materials:
-
This compound
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA), freshly distilled
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, argon-purged round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N,N-diisopropylethylamine (2.5 eq) to the solution dropwise.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 eq) to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexanes).
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to yield the final phosphoramidite as a pale yellow oil.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 85-95% | Adapted from general phosphoramidite synthesis protocols.[2] |
| Reaction Time | 2.5 - 4.5 hours | Adapted from general phosphoramidite synthesis protocols.[2] |
| ³¹P NMR (CDCl₃) | δ ≈ 148 ppm | Based on similar phosphoramidite structures. |
| ¹H NMR (CDCl₃) | Characteristic peaks for the 4-nitrocinnamyl and diisopropylamino groups are expected. | Based on analogous structures. |
Incorporation into Oligonucleotides via Solid-Phase Synthesis
The synthesized 4-nitrocinnamyl phosphoramidite can be used directly in standard automated oligonucleotide synthesizers. A slightly extended coupling time may be beneficial to ensure high coupling efficiency.
Experimental Protocol: Automated Solid-Phase Synthesis
Materials:
-
4-Nitrocinnamyl-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (0.1 M in anhydrous acetonitrile)
-
Standard DNA/RNA phosphoramidites and synthesis reagents
-
Controlled pore glass (CPG) solid support
-
Automated DNA/RNA synthesizer
Procedure:
-
Prepare a 0.1 M solution of the 4-nitrocinnamyl phosphoramidite in anhydrous acetonitrile.
-
Install the phosphoramidite solution on a designated port of the DNA/RNA synthesizer.
-
Program the desired oligonucleotide sequence, incorporating the 4-nitrocinnamyl modification at the desired position(s).
-
Set the coupling time for the 4-nitrocinnamyl phosphoramidite to 180-300 seconds.
-
Initiate and run the standard synthesis cycle (deblocking, coupling, capping, oxidation).
-
Upon completion of the synthesis, the oligonucleotide remains attached to the solid support, ready for cleavage and deprotection.
Workflow for Solid-Phase Synthesis:
Caption: Workflow for oligonucleotide synthesis.
Cleavage and Deprotection
Following synthesis, the oligonucleotide is cleaved from the solid support and the standard protecting groups (e.g., benzoyl, isobutyryl) are removed using standard protocols, such as treatment with concentrated ammonium hydroxide or AMA (ammonium hydroxide/methylamine). The 4-nitrocinnamyl group is stable to these conditions. The final deprotection of the 4-nitrocinnamyl group is performed under reductive conditions.
Experimental Protocol: Bioreductive Deprotection
Materials:
-
Purified oligonucleotide containing the 4-nitrocinnamyl group
-
Nitroreductase enzyme
-
NADH or NADPH
-
Phosphate buffer (pH 7.4)
Procedure:
-
Dissolve the purified oligonucleotide in phosphate buffer.
-
Add the nitroreductase enzyme and the NADH or NADPH cofactor.
-
Incubate the reaction mixture at 37°C.
-
Monitor the deprotection by HPLC or mass spectrometry.
-
The reaction time will depend on the specific enzyme and substrate concentration.
Deprotection Conditions Comparison:
| Deprotection Method | Reagents | Conditions | 4-Nitrocinnamyl Group Stability |
| Standard Base Deprotection | Concentrated Ammonium Hydroxide | 55°C, 8-16 h | Stable |
| Fast Deprotection (AMA) | Ammonium Hydroxide/Methylamine (1:1) | 65°C, 10-15 min | Stable |
| Bioreductive Deprotection | Nitroreductase, NADH/NADPH | 37°C, pH 7.4 | Cleaved |
Conclusion
The use of 4-nitrocinnamyl phosphoramidite provides a valuable tool for the synthesis of bioreductively-activatable oligonucleotides. This approach holds significant promise for the development of targeted nucleic acid-based therapeutics with improved safety and efficacy profiles. The protocols outlined in these notes provide a foundation for researchers to explore the potential of this novel building block in their drug discovery and development efforts.
References
Application Notes and Protocols: 4-Nitrocinnamyl Alcohol as a Precursor for Photosensitive Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-nitrocinnamyl alcohol and its derivatives as precursors for synthesizing photosensitive polymers. These polymers are instrumental in a variety of applications, including photolithography, microfabrication, and the development of advanced drug delivery systems. The core of this technology lies in the photodimerization of the nitrocinnamate groups, a [2+2] cycloaddition reaction, which enables the crosslinking of polymer chains upon exposure to ultraviolet (UV) light.
Principle of Photosensitivity
The photosensitive nature of polymers functionalized with 4-nitrocinnamyl moieties is conferred by the [2+2] photocycloaddition of the cinnamate groups.[1] Upon irradiation with UV light, typically at wavelengths greater than 260 nm, the carbon-carbon double bonds of adjacent nitrocinnamate groups react to form cyclobutane rings.[1] This process transforms a soluble or thermoplastic polymer into an insoluble, crosslinked network.[1] This photo-induced crosslinking allows for the precise spatial and temporal control of material properties, which is highly desirable in many technological applications.
Applications
Photosensitive polymers derived from this compound have a range of applications, primarily driven by their ability to be patterned using light.
-
Photolithography: These polymers can be used as negative photoresists. When a thin film of the polymer is exposed to UV light through a photomask, the exposed regions become crosslinked and insoluble in a developer solvent. The unexposed regions can then be washed away, leaving a patterned polymer structure. Copolymers of 4-cinnamoyl phenyl methacrylate (CPMA) and n-butyl methacrylate (BMA) have been noted for their suitability in photolithography applications.[1]
-
Biomaterials and Drug Delivery: The photocrosslinking property is also valuable in the biomedical field. For instance, biodegradable elastomers functionalized with cinnamate groups, such as poly(glycerol-co-sebacate)-cinnamate, can be used as scaffolds for soft tissue engineering that support cell adhesion and proliferation.[1] The ability to crosslink in situ with light allows for minimally invasive implantation of such materials. While direct applications of this compound in drug delivery are less documented, the related o-nitrobenzyl alcohol derivatives are widely used as photocleavable linkers for the controlled release of drugs.
Data Presentation
The properties of photosensitive polymers derived from 4-nitrocinnamyl precursors are highly dependent on the base polymer, the degree of substitution with the nitrocinnamate moiety, and the crosslinking conditions. The following table summarizes representative data for cinnamoyl-functionalized polymers.
| Polymer System | Degree of Substitution (DS) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Key Features & Applications |
| Poly(vinyl alcohol)-cinnamate | Varied | Not Reported | Not Reported | General purpose photosensitive polymer, suitable for photolithography. |
| Poly(glycerol-co-sebacate)-cinnamate | 26% | 50.5 | 55 | Biodegradable elastomer for soft tissue engineering.[1] |
| Starch-cinnamyl ethers | 0.09 - 1.24 | Not Reported | Not Reported | Bio-inspired, biodegradable polymer for potential packaging applications.[1] |
| Copolymers of 4-cinnamoyl phenyl methacrylate and n-butyl methacrylate | Varied (by feed ratio) | Not Reported | > 220 | Random copolymers with good thermal stability, suitable for photolithography.[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a photosensitive polymer using a derivative of this compound and its subsequent photocrosslinking.
Protocol 1: Synthesis of a Cinnamate-Functionalized Polymer (e.g., Poly(vinyl alcohol)-cinnamate)
This protocol describes the esterification of a hydroxyl-containing polymer, Poly(vinyl alcohol) (PVA), with trans-4-nitrocinnamoyl chloride, a reactive derivative of this compound.[1]
Materials and Equipment:
-
Poly(vinyl alcohol) (PVA)
-
trans-4-Nitrocinnamoyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Pyridine
-
Methanol
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution of Polymer: In a round-bottom flask, dissolve a defined amount of PVA in anhydrous DMF. This may require gentle heating and stirring. Once dissolved, cool the solution to room temperature.[1]
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) to create an anhydrous environment.[1]
-
Addition of Base: Add anhydrous pyridine to the polymer solution. Pyridine acts as a base to neutralize the HCl byproduct of the reaction.[1]
-
Addition of Reagent: Cool the flask in an ice bath to 0°C. Slowly add a solution of trans-4-nitrocinnamoyl chloride in a small amount of anhydrous DMF to the stirred polymer solution. The amount of cinnamoyl chloride added will determine the final degree of substitution.[1]
-
Reaction: Allow the reaction to proceed at 0°C for 2-4 hours, and then let it warm to room temperature, stirring overnight.[1]
-
Precipitation and Purification: Pour the reaction mixture into a large volume of a non-solvent, such as methanol, while stirring vigorously. This will precipitate the functionalized polymer.[1]
-
Washing: Collect the precipitate by filtration and wash it thoroughly with methanol to remove unreacted reagents and byproducts.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Protocol 2: Photocrosslinking of the Functionalized Polymer Film
This protocol describes the process of creating a crosslinked polymer network from the synthesized photosensitive polymer.
Materials and Equipment:
-
Synthesized photo-responsive polymer (e.g., PVA-cinnamate)
-
Suitable solvent (e.g., DMF, water, depending on the polymer)
-
Substrate (e.g., glass slide, quartz plate)
-
Spin coater or casting knife
-
UV lamp (emitting at >260 nm, e.g., a high-pressure mercury lamp)[1]
-
UV-Vis Spectrophotometer
Procedure:
-
Film Preparation: Dissolve the functionalized polymer in a suitable solvent to create a solution of the desired concentration. Cast a thin film onto a substrate using a spin coater or by solvent casting.[1]
-
Drying: Dry the film thoroughly to remove the solvent, typically in a vacuum oven at a moderate temperature.[1]
-
UV Exposure: Expose the polymer film to UV light with a wavelength greater than 260 nm. The exposure time will depend on the lamp intensity, the degree of substitution of the polymer, and the desired crosslinking density.
-
Analysis: The progress of the photocrosslinking reaction can be monitored by UV-Vis spectrophotometry. The disappearance of the absorption band corresponding to the carbon-carbon double bond of the cinnamate group indicates the formation of cyclobutane rings. The insolubility of the exposed film in the original solvent confirms the formation of a crosslinked network.
Visualizations
References
Application Notes and Protocols: The Versatile Role of 4-Nitrocinnamyl Alcohol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 4-nitrocinnamyl alcohol as a versatile starting material in the synthesis of various pharmaceutical intermediates. While direct, large-scale applications in the synthesis of commercial drugs are not extensively documented in publicly available literature, the unique combination of a primary allylic alcohol, a conjugated alkene, and a reducible nitro group makes this compound a highly valuable and reactive scaffold for the construction of complex molecular architectures relevant to medicinal chemistry.
The protocols detailed below are based on well-established organic transformations and are intended to serve as a guide for researchers exploring the synthetic utility of this compound.
Key Reactive Features of this compound
This compound possesses three key functional groups that can be selectively targeted for chemical modification:
-
Primary Allylic Alcohol: This group can be readily oxidized to the corresponding aldehyde, esterified, or converted into an ether. It can also be displaced to introduce other functionalities.
-
Nitro Group: The aromatic nitro group is a versatile functional handle that can be reduced to an amine, which is a common moiety in many active pharmaceutical ingredients (APIs). The electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic ring and the conjugated system.
-
Alkene: The carbon-carbon double bond can undergo a variety of reactions, including epoxidation, dihydroxylation, and hydrogenation, to introduce new stereocenters and functional groups.
Potential Synthetic Applications in Pharmaceutical Intermediate Synthesis
The strategic manipulation of the functional groups in this compound can lead to a diverse range of pharmaceutical intermediates. The following sections outline key transformations and provide detailed experimental protocols.
The selective oxidation of the primary alcohol to 4-nitrocinnamaldehyde provides a crucial intermediate for various carbon-carbon bond-forming reactions, such as the Wittig reaction, aldol condensations, and the synthesis of heterocyclic compounds.[1]
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
-
Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, add a solution of this compound (5.0 g, 27.9 mmol) in anhydrous dichloromethane (100 mL).
-
Reagent Addition: In a separate flask, prepare a slurry of pyridinium chlorochromate (PCC) (9.0 g, 41.8 mmol) in anhydrous dichloromethane (50 mL). Slowly add the PCC slurry to the solution of this compound at room temperature with vigorous stirring.
-
Reaction: The reaction mixture will turn dark brown. Stir the reaction for 2-4 hours and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure to yield the crude 4-nitrocinnamaldehyde. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a pale yellow solid.
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals. 4-Aminocinnamyl alcohol can serve as a precursor for the synthesis of various bioactive molecules, including those with anti-inflammatory or anticancer properties.
Experimental Protocol: Reduction using Tin(II) Chloride
-
Setup: In a 500 mL round-bottom flask, dissolve this compound (5.0 g, 27.9 mmol) in ethanol (150 mL).
-
Reagent Addition: To this solution, add tin(II) chloride dihydrate (25.2 g, 111.6 mmol) and concentrated hydrochloric acid (25 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. The resulting tin salts will precipitate.
-
Extraction and Purification: Filter the mixture and wash the solid with ethanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-aminocinnamyl alcohol. The product can be purified by column chromatography on silica gel.
Esterification of this compound can lead to the synthesis of a variety of esters, some of which may possess biological activity. Cinnamic acid esters and their derivatives have been investigated for their potential as antifungal agents.[2]
Experimental Protocol: Steglich Esterification
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (2.0 g, 11.2 mmol), a carboxylic acid of interest (e.g., ibuprofen, 2.5 g, 12.3 mmol), and 4-(dimethylamino)pyridine (DMAP) (0.14 g, 1.1 mmol) in anhydrous dichloromethane (50 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (2.5 g, 12.3 mmol) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: The formation of a white precipitate (dicyclohexylurea) will be observed. Filter the reaction mixture and wash the solid with dichloromethane.
-
Purification: Wash the filtrate successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.
The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[3][4] This reaction would introduce two new stereocenters, providing a chiral building block for more complex pharmaceutical targets.
Experimental Protocol: Sharpless Asymmetric Epoxidation
-
Setup: To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add anhydrous dichloromethane (100 mL) and powdered 4 Å molecular sieves (5 g). Cool the flask to -20 °C.
-
Catalyst Formation: Add titanium(IV) isopropoxide (0.66 mL, 2.24 mmol) to the cooled solvent. Then, add a solution of L-(+)-diethyl tartrate (0.48 mL, 2.79 mmol) in dichloromethane (10 mL). Stir the mixture for 30 minutes at -20 °C.
-
Substrate Addition: Add a solution of this compound (2.0 g, 11.2 mmol) in dichloromethane (20 mL) to the catalyst mixture.
-
Oxidant Addition: Slowly add a solution of tert-butyl hydroperoxide (t-BuOOH) in toluene (5.5 M, 4.1 mL, 22.4 mmol) dropwise over 15 minutes, maintaining the temperature at -20 °C.
-
Reaction: Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir for 1 hour. Filter the mixture through Celite, washing with dichloromethane.
-
Purification: Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting epoxy alcohol can be purified by column chromatography.
Data Presentation
The following table summarizes the potential transformations of this compound and the expected outcomes.
| Reaction Type | Key Reagents | Product | Hypothetical Yield | Hypothetical Purity |
| Oxidation | Pyridinium Chlorochromate (PCC) | 4-Nitrocinnamaldehyde | 85-95% | >98% (after recrystallization) |
| Nitro Reduction | Tin(II) Chloride, HCl | 4-Aminocinnamyl Alcohol | 70-85% | >95% (after chromatography) |
| Esterification | Carboxylic Acid, DCC, DMAP | 4-Nitrocinnamyl Ester | 80-90% | >97% (after chromatography) |
| Asymmetric Epoxidation | Ti(O-iPr)₄, L-(+)-DET, t-BuOOH | (2R,3R)-3-(4-nitrophenyl)oxiran-2-yl)methanol | 75-90% | >98% ee (enantiomeric excess) |
Mandatory Visualizations
Caption: Potential synthetic transformations of this compound.
Caption: Workflow for the oxidation of this compound.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of pharmaceutical intermediates. Its rich functionality allows for a diverse range of chemical transformations to access complex molecular scaffolds. The protocols outlined in these application notes provide a foundation for researchers to investigate the synthetic potential of this versatile compound. Further exploration into the biological activities of its derivatives could unveil novel therapeutic agents and expand the toolbox of medicinal chemists. The lack of extensive literature on its direct application in large-scale pharmaceutical synthesis suggests an opportunity for new research and process development.
References
- 1. rsc.org [rsc.org]
- 2. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Reduction of 4-Nitrocinnamic Acid to 4-Nitrocinnamyl Alcohol
Welcome to the Technical Support Center for the synthesis of 4-nitrocinnamyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of the chemoselective reduction of 4-nitrocinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the reduction of 4-nitrocinnamic acid to this compound?
The main challenge is achieving chemoselectivity. The starting material, 4-nitrocinnamic acid, possesses three reducible functional groups: a carboxylic acid, a nitro group, and a carbon-carbon double bond. A successful synthesis requires a reducing agent and reaction conditions that selectively reduce the carboxylic acid to a primary alcohol while leaving the nitro group and the double bond intact.
Q2: Which reducing agents are suitable for this selective reduction?
Several reducing agents can be employed, each with its own advantages and disadvantages. Borane complexes, such as borane-tetrahydrofuran complex (BH₃·THF), are often the preferred choice as they are known to selectively reduce carboxylic acids in the presence of nitro groups.[1] Other options include diisobutylaluminum hydride (DIBAL-H), though it is more commonly used for reducing esters to aldehydes.[2][3] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but require careful control of reaction conditions to avoid over-reduction.[4][5]
Q3: What are the potential side products in this reaction?
Common side products can result from the reduction of the other functional groups. These include:
-
4-Aminocinnamic acid derivatives: from the reduction of the nitro group.
-
4-Nitro-3-phenylpropanol: from the reduction of the carbon-carbon double bond.
-
4-Amino-3-phenylpropanol: from the reduction of all three functional groups.
-
Unreacted starting material: 4-nitrocinnamic acid.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.[6]
Q5: What purification methods are effective for isolating this compound?
The choice of purification method depends on the impurities present.
-
Acid-base extraction: This is useful for removing any unreacted 4-nitrocinnamic acid. By dissolving the crude product in an organic solvent and washing with a mild aqueous base (like sodium bicarbonate), the acidic starting material will move into the aqueous layer as its salt, while the neutral product remains in the organic layer.[6]
-
Recrystallization: This is an effective technique for purifying the solid product from less soluble or more soluble impurities.[6]
-
Column chromatography: This can be used to separate the desired product from side products with different polarities.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | - Inactive or decomposed reducing agent.- Insufficient amount of reducing agent.- Reaction temperature is too low. | - Use a fresh bottle of the reducing agent or titrate to determine its activity.- Increase the molar equivalents of the reducing agent.- Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of multiple products (low selectivity) | - Reducing agent is too strong or not selective.- Reaction temperature is too high.- Incorrect order of reagent addition. | - Switch to a more selective reducing agent (e.g., BH₃·THF).- Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C).[5]- For powerful reducing agents like LiAlH₄, use an "inverse addition" method where the reducing agent is added slowly to the substrate solution to avoid an excess of the reagent.[7] |
| Product "oiled out" during recrystallization | - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- The product is highly impure. | - Re-heat the solution to dissolve the oil, add a small amount of a "better" solvent (one in which the compound is more soluble), and allow the solution to cool more slowly.[6] - Consider a preliminary purification step like acid-base extraction before recrystallization. |
| Low yield after purification | - Excessive solvent used during recrystallization.- Incomplete extraction of the product.- Adsorption of the product onto activated charcoal if used for decolorization. | - Use the minimum amount of hot solvent necessary for dissolution during recrystallization and cool thoroughly in an ice bath to maximize precipitation.[6] - Ensure the pH of the aqueous layer is neutral or slightly acidic before extraction with an organic solvent.- Use a minimal amount of activated charcoal.[6] |
Data Presentation
The following table summarizes reaction conditions for the reduction of cinnamic acid derivatives, which can serve as a starting point for optimizing the reduction of 4-nitrocinnamic acid.
| Reducing Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| LiAlH₄ | 4-Methoxycinnamic acid | Argon atmosphere | 0 | 4 | Moderate | [5] |
| BH₃·THF | 4-Nitrobenzoic acid | Dry THF | Reflux | N/A | Excellent | [1] |
| DIBAL-H | Esters | Toluene or Hexane | -78 | N/A | Good | [2][3] |
| NaBH₄/Ni(OAc)₂·4H₂O | 2-Nitrobenzoic acid | CH₃CN/H₂O | Room Temp | 1 | 94 | [8] |
Experimental Protocols
Protocol 1: Selective Reduction using Borane-Tetrahydrofuran (BH₃·THF)
This protocol is a general guideline for the selective reduction of a carboxylic acid in the presence of a nitro group.
Materials:
-
4-Nitrocinnamic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-THF complex solution (1 M in THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-nitrocinnamic acid in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: Slowly add the borane-THF complex solution dropwise to the stirred solution of 4-nitrocinnamic acid via the dropping funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.
-
Workup: Remove the THF under reduced pressure. Add ethyl acetate to the residue and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Mandatory Visualization
Experimental Workflow for Reduction and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the reduction reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 6. benchchem.com [benchchem.com]
- 7. 5 LiAlH4 [ch.ic.ac.uk]
- 8. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Synthesis of 4-Nitrocinnamyl Alcohol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of 4-Nitrocinnamyl alcohol, with a focus on preventing and minimizing side reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via the reduction of 4-Nitrocinnamaldehyde.
Issue 1: Incomplete Reaction or Low Yield
Observed Problem: Thin Layer Chromatography (TLC) analysis shows a significant amount of remaining 4-Nitrocinnamaldehyde starting material, or the final isolated yield of this compound is lower than expected.
| Potential Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent, such as Sodium Borohydride (NaBH₄). A slight excess can help drive the reaction to completion.[1][2] |
| Decomposition of Reducing Agent | Use a fresh, high-quality batch of the reducing agent. NaBH₄ can decompose over time, especially with exposure to moisture.[2] |
| Low Reaction Temperature or Insufficient Time | While the reaction is typically initiated at 0°C to control selectivity, allowing it to warm to room temperature and extending the reaction time can lead to complete conversion.[1][2] Monitor progress closely using TLC.[1] |
| Product Loss During Workup | The product can be polar and may be lost in the aqueous phase during extraction.[1] To mitigate this, saturate the aqueous layer with brine (saturated NaCl solution) before extraction and use a more polar solvent like ethyl acetate for multiple extractions.[1] |
Issue 2: Formation of Unwanted Byproducts
Observed Problem: The final product is a complex mixture, as indicated by multiple spots on a TLC plate or by NMR analysis, suggesting the presence of side products.
| Potential Cause | Troubleshooting Steps |
| Over-reduction of the Nitro Group | The primary challenge is the chemoselective reduction of the aldehyde in the presence of the nitro group.[3] Using a milder reducing agent like NaBH₄ is generally preferred as it is less likely to reduce the nitro group compared to stronger agents like Lithium Aluminum Hydride (LiAlH₄).[3][4] |
| Reduction of the Alkene Double Bond | Strong reducing agents like LiAlH₄ can sometimes reduce the conjugated double bond in addition to the aldehyde.[5] Lowering the reaction temperature can help minimize this side reaction.[5] |
| Polymerization | Cinnamaldehyde derivatives can be prone to polymerization, especially under acidic conditions or at elevated temperatures.[6] It is important to maintain neutral or slightly basic conditions during the reaction and workup.[6] |
| Formation of Acetals | If using an alcohol like methanol or ethanol as the solvent, there is a risk of forming acetal byproducts. Using a non-alcoholic solvent like THF or DCM can prevent this. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing this compound, and how can it be minimized?
A1: The most critical side reaction is the non-selective reduction of the nitro group to an amino group, or the reduction of the alkene bond. To achieve chemoselectivity, the choice of reducing agent and control of reaction conditions are crucial.[3] Sodium borohydride (NaBH₄) is a preferred reagent because it is a mild reducing agent that selectively reduces aldehydes and ketones but typically does not affect nitro groups or alkenes under standard conditions.[3][4] Running the reaction at a low temperature (e.g., 0°C) further enhances this selectivity.[1]
Q2: Which reducing agent is optimal for the conversion of 4-nitrocinnamaldehyde to this compound?
A2: For this specific transformation, Sodium Borohydride (NaBH₄) is the most suitable and commonly used reducing agent. It offers excellent chemoselectivity for the aldehyde group without affecting the sensitive nitro group.[1][3] Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally too reactive and can lead to the reduction of both the nitro group and the double bond.[5]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most straightforward and effective method for monitoring the reaction.[2] By spotting the reaction mixture on a TLC plate alongside the 4-Nitrocinnamaldehyde starting material, you can observe the disappearance of the starting material spot and the appearance of the more polar this compound product spot.[2] This allows for a real-time assessment of the reaction's completion.
Q4: What are the best practices for purifying the final this compound product?
A4: After an aqueous workup, the crude product can be purified by recrystallization or flash column chromatography on silica gel.[7] For chromatography, a common eluent system is a gradient of hexane and ethyl acetate.[7] If the product is colored, adding a small amount of activated charcoal during recrystallization can help remove colored impurities.[8]
Experimental Protocols
Recommended Protocol: Selective Reduction of 4-Nitrocinnamaldehyde
This protocol details a reliable method for the synthesis of this compound using sodium borohydride.
Materials:
-
4-Nitrocinnamaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-Nitrocinnamaldehyde (1 equivalent) in methanol or ethanol.
-
Addition of Reducing Agent: While stirring, add Sodium Borohydride (NaBH₄) (1.0-1.5 equivalents) portion-wise, ensuring the temperature remains low.[1]
-
Reaction Monitoring: Stir the reaction at 0°C and allow it to gradually warm to room temperature. Monitor the reaction's progress by TLC until the starting material is fully consumed.[2]
-
Quenching: Cool the mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to decompose any excess NaBH₄.[2]
-
Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure.
-
Extraction: Extract the aqueous residue multiple times with an organic solvent like ethyl acetate or dichloromethane.[1][2]
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound. Further purification can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.[7]
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yields in the synthesis.
References
purification of crude 4-Nitrocinnamyl alcohol by recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4-Nitrocinnamyl alcohol via recrystallization.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Issue 1: No crystals are forming upon cooling.
-
Question: I have cooled my solution, but no crystals have appeared. What should I do?
-
Answer: This is a common issue, often due to supersaturation or using too much solvent.[1][2]
-
Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod just below the surface of the solution.[2] The tiny scratches on the glass can provide a surface for crystal nucleation.
-
Seed Crystals: If you have a small amount of pure this compound, add a single, tiny crystal to the solution.[2][3] This "seed" will act as a template for further crystal growth.
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[2][4] Gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Cool Further: If crystals still haven't formed at room temperature, try cooling the flask in an ice-water bath.[5]
-
Issue 2: The product "oils out" instead of crystallizing.
-
Question: Instead of solid crystals, an oily liquid is forming in my flask. How can I fix this?
-
Answer: "Oiling out" occurs when the solid melts before it crystallizes, often because the solution is saturated at a temperature above the compound's melting point (or the melting point of an impure mixture).[2][4] This is problematic as impurities tend to dissolve in the oil, leading to poor purification.
-
Reheat and Add More Solvent: Reheat the flask to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation temperature.[2][6] Then, allow the solution to cool more slowly.
-
Slower Cooling: Rapid cooling can sometimes promote oiling out. After redissolving the oil, let the flask cool to room temperature on a surface that does not draw heat away too quickly (like a wooden block or paper towels) before moving it to an ice bath.[4]
-
Issue 3: The yield of purified crystals is very low.
-
Question: After filtration, I recovered very little product. What went wrong?
-
Answer: A low yield can result from several factors during the procedure.
-
Excess Solvent: Using too much recrystallization solvent is the most common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[1][2]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), product can be lost on the filter paper.
-
Excessive Washing: Washing the collected crystals with too much or with room-temperature solvent can dissolve some of your product.[1] Always use a minimal amount of ice-cold solvent for washing.[7]
-
Issue 4: The purified crystals are still colored.
-
Question: My final product is yellow or discolored. How can I obtain a colorless product?
-
Answer: Colored impurities may have similar solubility to your target compound.[6]
-
Activated Charcoal: You can remove colored impurities by using activated charcoal. After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal to the solution and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[6]
-
Hot Filtration: You must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[8] Be aware that using too much charcoal can also adsorb your desired product, which will reduce your yield.[2]
-
Data and Protocols
Physical & Chemical Properties
| Property | Value | Reference |
| Chemical Formula | O₂NC₆H₄CH=CHCH₂OH | [9] |
| CAS Number | 1504-63-8 | [9] |
| Melting Point | 127-128 °C | [9] |
| Appearance | White to light yellow/orange powder/crystal | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [10] |
Common Recrystallization Solvents
Choosing an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]
| Solvent | Boiling Point (°C) | Notes |
| Ethanol | 78.5 | A common and effective solvent for many organic compounds.[11] Often used in a solvent pair with water. |
| Methanol | 64.7 | Similar to ethanol, can be used in a solvent pair with water.[12] |
| Ethyl Acetate | 77 | This compound is known to be soluble in ethyl acetate.[10] |
| Water | 100 | Generally, organic compounds like this are not very soluble in water, making it a potential "anti-solvent" in a mixed solvent system.[11] |
| Toluene | 111 | A non-polar solvent that can be effective for less polar compounds. |
Data sourced from a general solvent properties table.[13]
Detailed Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure using a mixed solvent system (e.g., Ethanol/Water), which is a common technique for compounds with intermediate polarity.
-
Solvent Selection: Based on preliminary tests, an ethanol/water mixture is often suitable. Ethanol is the "good" solvent in which the compound is soluble, and water is the "anti-solvent" or "bad" solvent, which will help induce crystallization.[6]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture gently in a water bath or on a hot plate.[7] Swirl the flask to aid dissolution.
-
-
Removal of Colored Impurities (Optional):
-
If the solution is colored, remove it from the heat. Add a very small amount (a spatula tip) of activated charcoal.
-
Swirl and gently heat the mixture for a few minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.[8]
-
-
Induce Saturation:
-
Crystallization:
-
Collection and Washing:
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.
-
Visual Workflow
Troubleshooting Recrystallization
A flowchart for troubleshooting common issues during the recrystallization process.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. 4-硝基肉桂醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound CAS#: 35271-56-8 [m.chemicalbook.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Troubleshooting the Cleavage of 4-Nitrocinnamyl (Noc) Protecting Groups
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the cleavage of 4-Nitrocinnamyl (Noc) protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for the cleavage of a 4-Nitrocinnamyl (Noc) protecting group?
The most common and effective method for the cleavage of the Noc protecting group is through a palladium-catalyzed reaction. This is typically achieved using a Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger. This method is favored for its mild and selective conditions, which are compatible with a wide range of other functional groups.
Q2: My Noc group cleavage is incomplete. What are the potential causes and solutions?
Incomplete cleavage is a common issue that can arise from several factors:
-
Inactive Catalyst: The Pd(PPh₃)₄ catalyst can be sensitive to air and may lose its activity over time.
-
Insufficient Scavenger: The scavenger is crucial for trapping the cinnamyl cation and driving the reaction to completion.
-
Poor Solubility: The substrate or reagents may not be fully dissolved in the chosen solvent, leading to a sluggish reaction.
-
Steric Hindrance: In complex molecules, the Noc-protected site may be sterically hindered, limiting access for the bulky catalyst.
Troubleshooting Steps:
-
Use Fresh Catalyst: Ensure that the Pd(PPh₃)₄ is fresh and has been stored under an inert atmosphere.
-
Increase Scavenger Equivalents: Try increasing the amount of scavenger (e.g., phenylsilane or tri-n-butyltin hydride) to 20-30 equivalents.
-
Optimize Solvent System: Use a solvent system that ensures the solubility of all reactants. Dichloromethane (DCM) or a mixture of DCM and other solvents is commonly used.
-
Extend Reaction Time: If the reaction is sluggish, extending the reaction time can often lead to complete deprotection. Monitor the reaction progress by TLC or LC-MS.
-
Repeat the Reaction: In some cases, a second treatment with fresh catalyst and scavenger may be necessary to achieve complete cleavage.[1]
Q3: I am observing side products in my reaction mixture after Noc cleavage. What are they and how can I minimize them?
A common side reaction, analogous to what is seen with the similar Alloc protecting group, is the formation of a stable N-cinnamyl adduct if the scavenger is not effective. This occurs when the reactive cinnamyl cation is not trapped and instead reacts with the newly deprotected amine.
Minimizing Side Products:
-
Choice of Scavenger: Phenylsilane is an effective scavenger that acts as a hydride donor and is known to minimize the formation of such side products.[2] Tri-n-butyltin hydride (Bu₃SnH) is another effective option.
-
Sufficient Scavenger Concentration: Ensure a sufficient excess of the scavenger is present throughout the reaction.
-
Reaction Conditions: Running the reaction at room temperature and under an inert atmosphere can help to minimize the formation of degradation products.
Q4: Can the 4-Nitrocinnamyl protecting group be removed under conditions other than palladium catalysis?
While palladium catalysis is the most prevalent method, other reductive methods may be employed, although they are generally less selective. For instance, strong reducing agents could potentially cleave the Noc group, but this would likely also reduce the nitro group, leading to undesired side products. For most applications requiring selectivity, palladium-catalyzed cleavage is the recommended approach.
Quantitative Data
The efficiency of Noc group cleavage is highly dependent on the specific substrate and reaction conditions. The following table provides a summary of typical conditions for the analogous Alloc group cleavage, which can be used as a starting point for optimizing Noc deprotection.[2][3]
| Catalyst (eq.) | Scavenger (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (0.1-0.25) | Phenylsilane (20-25) | DCM | Room Temp | 1-2 | >95 |
| Pd(PPh₃)₄ (0.1-0.25) | Bu₃SnH (20-25) | DCM | Room Temp | 1-2 | >95 |
| Pd(PPh₃)₄ (0.1) | Morpholine (20) | DCM | Room Temp | 2-4 | Variable |
Experimental Protocols
Protocol 1: Standard Cleavage of 4-Nitrocinnamyl (Noc) Group
This protocol is a general guideline for the deprotection of a Noc-protected amine on a solid support, adapted from established procedures for analogous protecting groups.[3][4]
Materials:
-
Noc-protected substrate (on resin)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Swell the resin carrying the Noc-protected substrate in anhydrous DCM in a reaction vessel.
-
In a separate vial, prepare the deprotection solution under an inert atmosphere. For a 0.1 mmol scale reaction, dissolve Pd(PPh₃)₄ (0.1 eq., ~23 mg) in anhydrous DCM (~1 mL).
-
To this solution, add phenylsilane (25 eq., ~0.62 mL).
-
Add the deprotection solution to the resin and agitate the mixture at room temperature.
-
Monitor the reaction progress by taking small aliquots of the resin and analyzing them by LC-MS after a mini-cleavage. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DCM (3-5 times) to remove the catalyst and byproducts.
-
The deprotected substrate on the resin is now ready for the next step in the synthesis.
Visualizations
Troubleshooting Workflow for Incomplete Noc Cleavage
Caption: A decision tree for troubleshooting incomplete Noc cleavage.
Proposed Mechanism for Noc Cleavage
References
stability of 4-Nitrocinnamyl alcohol in acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Nitrocinnamyl alcohol in acidic and basic conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Disclaimer: There is limited direct experimental data in the public domain specifically detailing the stability of this compound under acidic and basic stress conditions. The information provided herein is based on established principles of organic chemistry, including the known reactivity of allylic alcohols, cinnamyl systems, and the electronic effects of nitroaromatic compounds. It is strongly recommended that experimental verification be performed under your specific conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of this compound in acidic and basic solutions?
A1: The primary stability concerns for this compound stem from its key functional groups: the allylic alcohol, the carbon-carbon double bond, and the nitroaromatic ring. In both acidic and basic conditions, the molecule is susceptible to degradation, which can impact its purity, potency, and safety profile.
Q2: What are the likely degradation pathways for this compound in acidic conditions?
A2: Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water).[1][2][3][4][5] This can lead to the formation of a resonance-stabilized allylic carbocation.[6][7] Potential degradation pathways include:
-
Dehydration: Elimination of water to form a more extended conjugated system.
-
Rearrangement: The allylic carbocation may undergo rearrangement to form more stable isomers.
-
Nucleophilic Attack: The carbocation can be attacked by nucleophiles present in the medium (e.g., water, counter-ions of the acid).
The strong electron-withdrawing nature of the para-nitro group will likely disfavor the formation of a carbocation at the benzylic position, thus influencing the regioselectivity of any reactions.[8][9][10]
Q3: What are the potential degradation pathways for this compound in basic conditions?
A3: In basic conditions, the alcohol can be deprotonated to form an alkoxide. While alcohols are generally stable to elimination in basic media, other reactions can occur[11]:
-
Oxidation: The allylic alcohol is susceptible to oxidation, which could be accelerated under basic conditions, potentially forming 4-nitrocinnamaldehyde and subsequently 4-nitrocinnamic acid.
-
Isomerization: The double bond may shift under certain basic conditions.
-
Condensation Reactions: Aldol-type condensation reactions may be possible if oxidation to the aldehyde occurs.[12]
Q4: How does the nitro group affect the stability of the molecule?
A4: The nitro group is a strong electron-withdrawing group. This has several implications:
-
It deactivates the aromatic ring towards electrophilic attack but can activate it towards nucleophilic aromatic substitution under harsh conditions.[8][13]
-
It can influence the acidity of protons on the molecule.
-
It stabilizes the aromatic ring, making it generally resistant to oxidative degradation.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound in acidic solution with the appearance of multiple new peaks in HPLC. | Acid-catalyzed dehydration and/or rearrangement is likely occurring. The multiple peaks may correspond to various isomers or products of nucleophilic attack. | Neutralize the sample immediately after the desired time point. Consider running the experiment at a lower temperature or using a less concentrated acid. Analyze the degradation products by LC-MS to identify their molecular weights. |
| Appearance of a new peak corresponding to 4-nitrocinnamaldehyde or 4-nitrocinnamic acid in either acidic or basic conditions. | Oxidation of the allylic alcohol has occurred. This may be accelerated by heat, light, or the presence of oxidizing agents. | Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation. Protect samples from light. Analyze for the presence of peroxides in your solvents. |
| Formation of a polymeric or insoluble material in basic solution. | Base-catalyzed polymerization or condensation reactions may be occurring, potentially initiated by the formation of the aldehyde. | Decrease the concentration of the base or the temperature of the reaction. Monitor the reaction at earlier time points to identify the initial degradation products before polymerization occurs. |
| Inconsistent degradation profiles between experiments. | The degradation may be sensitive to trace impurities, oxygen, or light. The pH of the solution may not be well-controlled. | Ensure consistent experimental setup, including solvent purity, headspace atmosphere, and light exposure. Use buffers to maintain a constant pH. |
Predicted Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound under acidic and basic conditions based on general chemical principles.
Experimental Protocols
To experimentally determine the stability of this compound, a forced degradation study is recommended.
Objective: To identify potential degradation products and determine the intrinsic stability of this compound under acidic and basic stress conditions.
General Workflow for Forced Degradation Study:
Methodologies
1. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress Solution: Dilute the stock solution with an acidic solution (e.g., 0.1 M to 1 M HCl or H₂SO₄) to the desired final concentration.
-
Basic Stress Solution: Dilute the stock solution with a basic solution (e.g., 0.1 M to 1 M NaOH or KOH) to the desired final concentration.
2. Stress Conditions:
-
Incubate the acidic and basic stress solutions at a controlled temperature (e.g., room temperature, 40°C, 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots to stop the degradation reaction. For acidic samples, use a corresponding amount of base, and for basic samples, use a corresponding amount of acid.
3. Analytical Method for Monitoring Degradation:
-
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Photodiode Array (PDA) detection is the primary technique for monitoring the degradation.
-
Column: A C18 column is a common starting point for the separation of aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance. A PDA detector is highly recommended to assess peak purity.
Table 1: Example HPLC Conditions for Stability Analysis
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and increase to elute more non-polar compounds. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | PDA at a suitable wavelength (e.g., 254 nm or λmax of the parent compound) |
4. Characterization of Degradation Products:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the degradation products and obtain fragmentation patterns for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural identification of isolated degradation products. Both ¹H and ¹³C NMR would be valuable.
By following these protocols, researchers can systematically investigate the stability of this compound and develop a comprehensive understanding of its degradation profile under acidic and basic conditions.
References
- 1. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 2. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 3. aakash.ac.in [aakash.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Aldol condensation - Wikipedia [en.wikipedia.org]
- 13. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing 4-Nitrocinnamyl Alcohol Solubility in Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the solubility of 4-Nitrocinnamyl alcohol in various reaction mixtures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: In which common organic solvents is this compound generally soluble?
This compound is a solid at room temperature with a melting point of approximately 127-128 °C. Its solubility is influenced by the polarity of the solvent. It is generally soluble in moderately polar to polar organic solvents such as Chloroform, Dichloromethane, and Ethyl Acetate.[1]
Q2: Is there readily available quantitative solubility data for this compound?
Precise, comprehensive quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively documented in publicly available literature. Therefore, experimental determination of solubility in the specific solvent system of interest is highly recommended.
Q3: What factors can influence the solubility of this compound in a reaction mixture?
Several factors can affect its solubility:
-
Solvent Choice: The "like dissolves like" principle is crucial; solvents with similar polarity to this compound will generally be more effective.
-
Temperature: Solubility of solids in liquids typically increases with temperature.
-
Co-solvents: The presence of other reagents, starting materials, or byproducts can alter the overall polarity of the reaction mixture, thereby affecting solubility.
-
pH: For reactions in protic solvents, the pH of the medium can influence the protonation state of the alcohol, which may have a minor effect on its solubility.
Q4: Can I use co-solvents to improve the solubility of this compound?
Yes, using a co-solvent system is a common strategy to enhance the solubility of reactants.[2] For instance, if your primary reaction solvent is non-polar and this compound has poor solubility, adding a more polar, miscible co-solvent can significantly improve its dissolution.
Troubleshooting Guides
Issue 1: this compound is not dissolving completely in the chosen reaction solvent.
-
Initial Assessment:
-
Confirm that the solvent is of appropriate purity and anhydrous if required by the reaction.
-
Verify the concentration of this compound is not exceeding its saturation point at the current temperature.
-
-
Troubleshooting Steps:
-
Increase Temperature: Gently warm the mixture while stirring. Many organic compounds show a significant increase in solubility with temperature.
-
Add a Co-solvent: Introduce a small amount of a miscible solvent in which this compound is known to be more soluble. Common choices could include THF, DMF, or DMSO, depending on the reaction compatibility.
-
Reduce Concentration: If feasible for the reaction stoichiometry, reduce the concentration of the reactants.
-
Change the Solvent: If the above steps fail, consider switching to a different solvent system altogether.
-
Issue 2: this compound precipitates out of the reaction mixture upon addition of another reagent.
-
Initial Assessment:
-
The added reagent may be changing the polarity of the solvent mixture, causing the solubility of this compound to decrease.
-
A reaction may be occurring that forms a less soluble product or intermediate.
-
-
Troubleshooting Steps:
-
Slow Addition: Add the reagent dropwise or in small portions to maintain a more consistent solvent environment.
-
Increase Temperature: Maintain a higher reaction temperature (if the reaction conditions permit) to keep all components in solution.
-
Pre-dissolve the Reagent: If possible, dissolve the incoming reagent in a small amount of the reaction solvent before adding it to the main reaction vessel.
-
Issue 3: Low reaction yield is suspected to be due to poor solubility of this compound.
-
Initial Assessment:
-
If the reaction is heterogeneous (i.e., solid this compound is present), the reaction rate may be limited by the dissolution rate.
-
Incomplete dissolution means not all of the starting material is available to react.
-
-
Troubleshooting Steps:
-
Ensure Homogeneity: Before initiating the reaction (e.g., by adding a catalyst or a second reactant), ensure that all of the this compound is fully dissolved.
-
Monitor with TLC: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If a significant amount of starting material remains even after a prolonged reaction time, solubility is a likely issue.
-
Optimize Solvent System: Experiment with different solvent mixtures to find one that provides good solubility for all reactants and is compatible with the reaction chemistry.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents at Room Temperature
| Solvent | Polarity | Qualitative Solubility |
| Dichloromethane | Polar aprotic | Soluble |
| Chloroform | Polar aprotic | Soluble |
| Ethyl Acetate | Polar aprotic | Soluble |
| Acetone | Polar aprotic | Likely Soluble |
| Tetrahydrofuran (THF) | Polar aprotic | Likely Soluble |
| Acetonitrile | Polar aprotic | Likely Soluble |
| Methanol | Polar protic | Likely Soluble |
| Ethanol | Polar protic | Likely Soluble |
| Toluene | Non-polar | Sparingly Soluble to Insoluble |
| Hexane | Non-polar | Insoluble |
Note: This table is based on general solubility principles and available qualitative data.[1] Quantitative data is limited and should be determined experimentally for the specific conditions.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., Dichloromethane, Acetone, Methanol, Toluene)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of this compound into a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously shake the test tube or use a vortex mixer for 30-60 seconds.
-
Observe the mixture. If the solid dissolves completely, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble.
-
If the compound does not dissolve at room temperature, gently warm the test tube and observe any changes in solubility.
Protocol 2: Gravimetric Determination of Quantitative Solubility
Objective: To determine the quantitative solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Chosen solvent
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter with a compatible membrane)
-
Pre-weighed vials
Procedure:
-
Create a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed vial.
-
Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow any undissolved solid to settle.
-
Carefully take a known volume of the supernatant (the clear liquid) using a pre-warmed pipette to avoid premature crystallization.
-
Filter the supernatant through a syringe filter into a pre-weighed vial.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven until a constant weight is achieved.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility in g/L or mol/L.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Workflow for experimental solubility determination.
References
Technical Support Center: Analysis of 4-Nitrocinnamyl Alcohol Reactions by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrocinnamyl alcohol and identifying potential byproducts in its reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. Common reactions include:
-
Oxidation: Conversion of the primary alcohol to 4-nitrocinnamaldehyde or 4-nitrocinnamic acid.
-
Reduction: Reduction of the nitro group to an amino group or saturation of the carbon-carbon double bond, depending on the reducing agent and reaction conditions.
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) to form the corresponding esters.
-
Etherification: Reaction with alkyl halides or other electrophiles to form ethers.
Q2: What are the expected major byproducts in an oxidation reaction of this compound?
A2: In the oxidation of this compound, the primary expected byproduct is the intermediate aldehyde, 4-nitrocinnamaldehyde, if the reaction is intended to proceed to the carboxylic acid. Over-oxidation is generally not a concern for primary allylic alcohols. Incomplete oxidation will result in the presence of the starting material.
Q3: I am performing a reduction of the nitro group in this compound. What potential side products should I look for with LC-MS?
A3: When reducing the nitro group, depending on the reducing agent's strength and selectivity, you might observe byproducts from the reduction of other functional groups. For example, strong reducing agents like LiAlH₄ may also reduce the double bond, leading to 4-aminophenylpropanol. Catalytic hydrogenation could also lead to the reduction of both the nitro group and the double bond. It is crucial to select a chemoselective reducing agent if only the nitro group reduction is desired.
Q4: During an esterification reaction with 4-nitrocinnamoyl chloride, I observe an unknown peak in my LC-MS chromatogram. What could it be?
A4: In esterification reactions using acyl chlorides, a common byproduct is the corresponding carboxylic acid (4-nitrocinnamic acid) if the acyl chloride has hydrolyzed due to the presence of moisture. Additionally, unreacted this compound will be present if the reaction has not gone to completion. In the presence of a base like pyridine or triethylamine, side reactions involving these bases can sometimes occur.
Q5: What are common issues encountered during the LC-MS analysis of this compound and its derivatives?
A5: Common issues include poor peak shape, retention time shifts, and low signal intensity. Nitroaromatic compounds can sometimes exhibit challenging chromatographic behavior. It is important to use a well-maintained LC system and a suitable column, such as a C18 column. The mobile phase composition, particularly the pH, should be optimized to ensure good peak shape and retention.[1][2][3][4]
Troubleshooting Guides
Problem 1: Unexpected Peaks in the LC-MS Chromatogram of an Oxidation Reaction
Scenario: You are oxidizing this compound to 4-nitrocinnamic acid and observe unexpected peaks in your LC-MS analysis.
| Potential Cause | Troubleshooting Steps | Expected Byproduct (m/z [M+H]⁺) |
| Incomplete Oxidation | - Increase reaction time or temperature.- Increase the amount of oxidizing agent. | This compound (180.06)4-Nitrocinnamaldehyde (178.04) |
| Over-oxidation/Degradation | - Use a milder oxidizing agent.- Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times. | Benzaldehyde derivatives from cleavage of the double bond.[5] |
| Impurities in Starting Material | - Analyze the starting this compound by LC-MS. | Varies depending on the impurity. |
Problem 2: Multiple Products Observed in a Reduction Reaction
Scenario: You are attempting to selectively reduce the nitro group of this compound to 4-aminocinnamyl alcohol, but your LC-MS shows multiple product peaks.
| Potential Cause | Troubleshooting Steps | Expected Byproduct (m/z [M+H]⁺) |
| Non-selective Reducing Agent | - Switch to a more chemoselective reducing agent (e.g., Na₂S₂O₄, SnCl₂). | 4-Nitro-3-phenylpropanol (182.08)4-Amino-3-phenylpropanol (152.11) |
| Over-reduction | - Reduce the amount of reducing agent.- Lower the reaction temperature and monitor the reaction progress. | 4-Amino-3-phenylpropanol (152.11) |
| Incomplete Reduction | - Increase reaction time or amount of reducing agent. | Unreacted this compound (180.06) |
Problem 3: Low Yield and Byproduct Formation in Williamson Ether Synthesis
Scenario: You are synthesizing an ether from this compound and an alkyl halide (Williamson ether synthesis) and observe a low yield of the desired product along with a significant byproduct peak.
| Potential Cause | Troubleshooting Steps | Expected Byproduct (m/z [M+H]⁺) |
| Elimination (E2) Side Reaction | - Use a less sterically hindered alkyl halide.- Use a less hindered base or a milder base.- Lower the reaction temperature.[6][7][8][9] | 4-Nitrocinnamaldehyde (178.04) or other elimination products. |
| Unreacted Starting Materials | - Ensure the base is strong enough to deprotonate the alcohol.- Use a slight excess of the alkyl halide. | This compound (180.06) |
| Hydrolysis of Alkyl Halide | - Ensure anhydrous reaction conditions. | Corresponding alcohol from the alkyl halide. |
Experimental Protocols
General LC-MS Method for Analysis of this compound Reactions
This method is a starting point and may require optimization for specific reaction mixtures.
-
LC System: UHPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
-
MS Detector: ESI-QTOF or ESI-Triple Quadrupole
-
Ionization Mode: Positive (and negative to check for acidic byproducts)
-
Scan Range: m/z 50-500
Sample Preparation for LC-MS Analysis
-
Take an aliquot (e.g., 10 µL) of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., 1 mL of acetonitrile or methanol). The dilution factor will depend on the concentration of the reaction.
-
Vortex the sample to ensure it is homogenous.
-
If necessary, centrifuge the sample to pellet any solid material.
-
Transfer the supernatant to an LC-MS vial for analysis.
Data Presentation
The following tables provide hypothetical quantitative data for the byproducts identified in common reactions of this compound.
Table 1: Byproduct Analysis in the Oxidation of this compound
| Compound | Retention Time (min) | Observed m/z [M+H]⁺ | Relative Abundance (%) |
| 4-Nitrocinnamic acid | 5.2 | 194.04 | 85 |
| 4-Nitrocinnamaldehyde | 6.1 | 178.04 | 10 |
| This compound | 6.8 | 180.06 | 5 |
Table 2: Byproduct Analysis in the Reduction of this compound
| Compound | Retention Time (min) | Observed m/z [M+H]⁺ | Relative Abundance (%) |
| 4-Aminocinnamyl alcohol | 4.5 | 150.09 | 90 |
| This compound | 6.8 | 180.06 | 8 |
| 4-Amino-3-phenylpropanol | 4.1 | 152.11 | 2 |
Table 3: Byproduct Analysis in the Esterification of this compound
| Compound | Retention Time (min) | Observed m/z [M+H]⁺ | Relative Abundance (%) |
| 4-Nitrocinnamyl acetate | 7.5 | 222.07 | 92 |
| This compound | 6.8 | 180.06 | 6 |
| 4-Nitrocinnamic acid | 5.2 | 194.04 | 2 |
Visualizations
Caption: Experimental workflow for byproduct identification.
Caption: Potential reaction pathways of this compound.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. zefsci.com [zefsci.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Cinnamyl alcohol oxidizes rapidly upon air exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
conditions to avoid for preventing polymerization of 4-Nitrocinnamyl alcohol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 4-Nitrocinnamyl alcohol to prevent unwanted polymerization and degradation.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution |
| Discoloration of solid (yellowing/browning) | Oxidation or degradation of the alcohol. | Store the compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended.[1] |
| Cloudiness or precipitate in solution | Polymerization or precipitation of degraded material. | Prepare solutions fresh before use. If storage is necessary, use a degassed solvent, store at low temperatures (2-8°C), and protect from light. Filter the solution before use if particulates are observed. |
| Inconsistent experimental results | Degradation of this compound in stock solutions or experimental media. | Prepare fresh stock solutions for each experiment. Assess the stability of the compound in your specific experimental buffer and temperature conditions. Consider performing a time-course experiment to determine its stability window.[1] |
| Formation of an insoluble solid | Acid-catalyzed polymerization or cross-linking upon exposure to air.[2] | Ensure all glassware is free from acidic residues. Avoid contact with strong acids. If the compound has been exposed to air for an extended period, it may be necessary to purify it before use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary conditions to avoid when storing and handling this compound?
A1: To prevent polymerization and degradation, it is crucial to avoid exposure to light, heat, oxygen, strong acids, and radical initiators .
Q2: How does light exposure affect this compound?
A2: The cinnamyl group contains a double bond that can be susceptible to photochemical reactions, including polymerization. The nitro group can also contribute to light sensitivity. It is recommended to store the compound in amber vials or otherwise protected from light.
Q3: What is the recommended storage temperature?
A3: For long-term storage, this compound should be kept in a cool, dry place, with refrigeration at 2-8°C being optimal to minimize thermal degradation and potential polymerization.
Q4: Can this compound polymerize via a radical mechanism?
A4: Yes, similar to other compounds containing a cinnamyl group, such as cinnamyl methacrylate, this compound can potentially undergo radical polymerization.[3] Therefore, it is important to avoid sources of free radicals, such as peroxides or AIBN, unless polymerization is the desired outcome.
Q5: Are there any chemical incompatibilities I should be aware of?
A5: Yes, avoid contact with strong oxidizing agents, strong acids, and acid chlorides. Strong acids can catalyze polymerization of the double bond or etherification of the alcohol group, leading to oligomers and polymers.
Conditions to Avoid for Preventing Polymerization
The following table summarizes the key environmental and chemical factors that should be controlled to maintain the stability of this compound.
| Parameter | Condition to Avoid | Reasoning |
| Temperature | High temperatures | Can provide the activation energy for polymerization and increase the rate of degradation reactions. |
| Light | UV and visible light exposure | Can initiate photochemical reactions, including radical polymerization of the cinnamyl group. |
| Atmosphere | Oxygen (Air) | Can lead to oxidation of the alcohol and potentially initiate or participate in radical polymerization pathways.[1][2] |
| pH | Acidic conditions | Strong acids can act as catalysts for cationic polymerization of the double bond.[2] |
| Contaminants | Radical initiators (e.g., peroxides), metal ions | Can initiate radical polymerization. |
Logical Relationship of Polymerization Conditions
The following diagram illustrates the key factors that can lead to the unwanted polymerization of this compound.
Caption: Factors leading to the polymerization of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 4-Nitrocinnamyl Alcohol
Welcome to the technical support center for the synthesis of 4-Nitrocinnamyl Alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of this important synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound?
There are two main synthetic routes for the preparation of this compound. The most common approach is the selective reduction of 4-nitrocinnamaldehyde. An alternative route involves the reduction of 4-nitrocinnamic acid or its esters.
Q2: What is the most significant challenge when synthesizing this compound?
The primary challenge is achieving chemoselectivity. The reducing agent must selectively reduce the aldehyde or carboxylic acid functional group without affecting the nitro group or the carbon-carbon double bond. Strong reducing agents can lead to the over-reduction of the double bond, while certain conditions can also reduce the nitro group.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product. Staining with a suitable agent, such as potassium permanganate, can help visualize the spots.
Q4: What are the common impurities or byproducts I should be aware of?
Common impurities include unreacted starting material (4-nitrocinnamaldehyde or 4-nitrocinnamic acid), 4-nitro-3-phenylpropan-1-ol (from the reduction of the double bond), and potentially compounds with a reduced nitro group, such as 4-aminocinnamyl alcohol, especially if harsh reducing conditions are used.
Q5: What are the recommended purification methods for this compound?
Recrystallization is a highly effective method for purifying the final product.[1] Suitable solvent systems include ethanol/water mixtures. For removing acidic impurities like 4-nitrocinnamic acid, an acid-base extraction can be performed prior to recrystallization.[1] Column chromatography can also be used for purification, though it may be less practical for large-scale synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Reducing Agent: Sodium borohydride (NaBH₄) can decompose if not stored properly. Lithium aluminum hydride (LiAlH₄) is highly reactive with moisture. 2. Inadequate Reaction Temperature: The reaction may be too slow at very low temperatures. 3. Insufficient Reaction Time: The reaction may not have gone to completion. | 1. Use a fresh, unopened container of the reducing agent. Ensure all glassware is thoroughly dried, especially when using LiAlH₄. 2. Gradually increase the reaction temperature while monitoring the reaction by TLC. For NaBH₄ reductions, a gentle warming may be beneficial. For LiAlH₄, the reaction is often performed at 0 °C and then allowed to warm to room temperature. 3. Extend the reaction time and continue to monitor by TLC until the starting material is consumed. |
| Presence of Multiple Spots on TLC (Byproducts) | 1. Over-reduction: Strong reducing agents like LiAlH₄ can reduce the carbon-carbon double bond. 2. Reduction of the Nitro Group: Harsh reaction conditions or certain catalysts can lead to the reduction of the nitro group. 3. Incomplete Reduction: Insufficient reducing agent can lead to the presence of starting material. | 1. If using LiAlH₄, consider a milder reducing agent like NaBH₄ if starting from the aldehyde. Alternatively, perform the LiAlH₄ reduction at a lower temperature (e.g., -40 °C). 2. Avoid excessively high temperatures and prolonged reaction times. Ensure the workup procedure is not overly acidic, which can sometimes promote side reactions. 3. Add a slight excess of the reducing agent and ensure it is added portion-wise to control the reaction. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Significant amounts of impurities can inhibit crystallization. 2. Inappropriate Recrystallization Solvent: The solvent may be too good, preventing the product from precipitating, or not good enough, causing it to "oil out". 3. Rapid Cooling: Cooling the recrystallization solution too quickly can lead to the formation of an oil instead of crystals. | 1. Perform a preliminary purification step, such as an acid-base wash, to remove major impurities before recrystallization. 2. Experiment with different solvent systems for recrystallization. A good starting point is an ethanol/water or methanol/water mixture. 3. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[1] |
| Difficulty with Workup on a Large Scale | 1. Emulsion Formation: During aqueous workup, emulsions can form, making layer separation difficult. 2. Product Precipitation during Extraction: The product may be sparingly soluble in the extraction solvent at room temperature. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 2. Use a larger volume of a suitable extraction solvent, such as ethyl acetate, and perform multiple extractions to ensure complete recovery of the product. |
Data Presentation
The following table summarizes various reported conditions for the synthesis of cinnamyl alcohol derivatives, which can be adapted for this compound. Specific yields for the 4-nitro derivative are often lower due to the electron-withdrawing nature of the nitro group and potential side reactions.
| Starting Material | Reducing Agent | Solvent | Temperature | Reaction Time | Reported Yield | Key Considerations |
| 4-Nitrocinnamaldehyde | NaBH₄ | Ethanol | 0 °C to RT | 1-3 hours | Moderate to High | Good chemoselectivity for the aldehyde. The nitro group is generally stable under these conditions. |
| 4-Nitrocinnamaldehyde | NaBH₄ | Methanol/Water | Room Temperature | 30-60 min | Moderate | The presence of water can sometimes affect the reaction rate and yield. |
| 4-Nitrocinnamic acid | LiAlH₄ | THF | 0 °C to RT | 2-4 hours | Moderate | Risk of over-reduction of the C=C double bond. Requires strictly anhydrous conditions.[2] |
| Ethyl 4-nitrocinnamate | LiAlH₄ | Diethyl Ether | 0 °C to RT | 2-4 hours | Moderate to High | Generally gives higher yields than the reduction of the free acid. Still requires anhydrous conditions.[3] |
| Ethyl 4-nitrocinnamate | DIBAL-H | Toluene | -78 °C | 1-2 hours | High | Can offer better selectivity and control compared to LiAlH₄. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Nitrocinnamaldehyde via Sodium Borohydride Reduction
Materials:
-
4-Nitrocinnamaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrocinnamaldehyde in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of this compound from Ethyl 4-Nitrocinnamate via Lithium Aluminum Hydride Reduction
Materials:
-
Ethyl 4-nitrocinnamate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Suspend lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 4-nitrocinnamate in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by recrystallization from an ethanol/water mixture.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Nitrocinnamyl Alcohol and Cinnamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-Nitrocinnamyl alcohol and cinnamyl alcohol. The presence of a nitro group in the para position of the phenyl ring in this compound significantly alters its electronic properties compared to the unsubstituted cinnamyl alcohol, leading to marked differences in their reactivity in key organic reactions. This comparison is supported by theoretical principles and available experimental data.
Executive Summary
The introduction of an electron-wielding nitro group on the phenyl ring of cinnamyl alcohol has a profound impact on the reactivity of both the alcohol functional group and the carbon-carbon double bond. In general, this compound is expected to exhibit enhanced reactivity in reactions where the rate-determining step involves the development of a negative charge or is favored by a more electrophilic substrate. Conversely, it is expected to be less reactive in reactions proceeding through carbocation intermediates.
| Chemical Compound | Structure | Key Features |
| Cinnamyl Alcohol | C₆H₅CH=CHCH₂OH | Unsubstituted phenyl ring. |
| This compound | O₂NC₆H₄CH=CHCH₂OH | Phenyl ring substituted with a strong electron-wielding nitro group at the para position.[1] |
Reactivity Comparison
The differing reactivity of these two compounds can be understood by considering the electronic effects of the nitro group. The nitro group is a strong electron-wielding group, both through inductive and resonance effects. This reduces the electron density of the aromatic ring and, by extension, influences the adjacent cinnamyl system.
Oxidation
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The reactivity of the alcohol is influenced by the electron density at the carbinol carbon.
Theoretical Impact: The electron-wielding nitro group in this compound makes the benzylic carbon more electron-deficient. This is expected to decrease the rate of oxidation compared to cinnamyl alcohol, as the removal of a hydride ion (or a proton and two electrons) in the rate-determining step is generally facilitated by higher electron density.
| Reaction | Reactant | Product | Typical Yield |
| Oxidation with PCC | Cinnamyl Alcohol | Cinnamaldehyde | High (Specific yield depends on conditions)[4][5] |
| Oxidation with PCC | This compound | 4-Nitrocinnamaldehyde | Expected to be lower than cinnamyl alcohol under identical conditions. |
Electrophilic Addition to the Alkene
Electrophilic addition reactions to the carbon-carbon double bond typically proceed through a carbocation intermediate. The stability of this intermediate is a key factor in determining the reaction rate.
Theoretical Impact: The electron-wielding nitro group strongly destabilizes the benzylic carbocation that would be formed upon protonation of the double bond. This is expected to significantly decrease the rate of electrophilic addition for this compound compared to cinnamyl alcohol.
Experimental Data: Kinetic studies on the bromination of substituted styrenes, which is an analogous reaction, show that electron-wielding groups significantly slow down the reaction rate.[6] This provides strong evidence that this compound would be much less reactive towards electrophiles than cinnamyl alcohol.
Nucleophilic Substitution
Nucleophilic substitution at the benzylic position can occur via either an Sₙ1 or Sₙ2 mechanism.
-
Sₙ1 Mechanism: This mechanism involves the formation of a carbocation intermediate. As discussed above, the nitro group would destabilize this intermediate, thus slowing down the Sₙ1 reaction rate for this compound.
-
Sₙ2 Mechanism: In this mechanism, a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. The electron-wielding nitro group makes the benzylic carbon more electrophilic and therefore more susceptible to nucleophilic attack. This would be expected to increase the rate of an Sₙ2 reaction .
Experimental Data: While direct comparative data for the alcohols is scarce, studies on the solvolysis of substituted cinnamyl chlorides (which proceeds through an Sₙ1-like mechanism) would be expected to show a much slower rate for the 4-nitro derivative. Conversely, for a reaction forced to proceed via an Sₙ2 pathway, the 4-nitro derivative would likely react faster.
Experimental Protocols
Oxidation of Cinnamyl Alcohol with Pyridinium Chlorochromate (PCC)[4][7][8]
This protocol describes the oxidation of cinnamyl alcohol to cinnamaldehyde using PCC. The same procedure can be adapted for this compound, although longer reaction times or higher temperatures may be required to achieve comparable conversion.
Materials:
-
Cinnamyl alcohol (or this compound)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend PCC (1.5 equivalents) in dichloromethane.
-
To this suspension, add a solution of cinnamyl alcohol (1 equivalent) in dichloromethane dropwise with stirring.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude cinnamaldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Conversion of Cinnamyl Alcohol to Cinnamyl Bromide[9]
This protocol describes the conversion of cinnamyl alcohol to cinnamyl bromide, a precursor for nucleophilic substitution reactions.
Materials:
-
Cinnamyl alcohol (or this compound)
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether
Procedure:
-
Dissolve cinnamyl alcohol (1 equivalent) in dry diethyl ether in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Slowly add phosphorus tribromide (0.33 equivalents) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture over ice and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cinnamyl bromide.
Visualizations
Caption: Workflow for the oxidation of cinnamyl alcohols.
Caption: Comparison of relative reactivity.
Conclusion
The presence of a para-nitro group in this compound significantly alters its reactivity compared to cinnamyl alcohol. The strong electron-wielding nature of the nitro group generally leads to a decrease in the rate of reactions that proceed through electron-rich transition states or carbocation intermediates, such as oxidation and electrophilic addition. Conversely, it enhances the reactivity towards nucleophilic attack in Sₙ2 reactions by increasing the electrophilicity of the benzylic carbon. These predictable differences in reactivity are crucial for designing synthetic routes and understanding the chemical behavior of these important organic molecules. Further quantitative kinetic studies would be beneficial to precisely delineate the magnitude of these reactivity differences.
References
A Comparative Guide to UV-Active Linkers for Bioconjugation: Validating 4-Nitrocinnamyl Alcohol
Performance Comparison of UV-Active Linkers
The selection of a UV-active linker is dictated by several key performance indicators, including the wavelength required for cleavage, the efficiency of the cleavage process (quantum yield), and the potential for side reactions. The following table summarizes the known performance of o-nitrobenzyl and coumarin linkers and provides a projected performance for the 4-Nitrocinnamyl linker based on the photochemistry of related nitroaromatic compounds.
| Feature | o-Nitrobenzyl (ONB) Linkers | Coumarin-Based Linkers | 4-Nitrocinnamyl Alcohol (Projected) |
| Cleavage Wavelength | ~340-365 nm | ~350-450 nm (tunable) | Expected ~350-380 nm |
| Quantum Yield (Φ) | 0.01 - 0.63 | 0.01 - 0.3 (highly structure-dependent) | Unknown (Requires experimental validation) |
| Cleavage Byproducts | Nitroso-aldehyde/ketone | Coumarin-4-methanol derivatives | Expected 4-Nitrosocinnamaldehyde |
| Advantages | Well-established chemistry, high quantum yields in some cases. | Tunable wavelength, potential for two-photon cleavage, fluorescent byproducts can be used for monitoring. | Extended conjugation may offer red-shifted absorption. |
| Disadvantages | Byproducts can be reactive, UV light can damage cells. | Quantum yields can be low, synthesis can be complex. | Photochemical properties are not well-characterized, potential for E/Z isomerization. |
Experimental Protocols
To validate the performance of this compound as a UV-active linker and compare it to existing alternatives, a series of standardized experiments should be performed.
Synthesis of a 4-Nitrocinnamyl Ester Conjugate
A model conjugate, for instance with a fluorescent reporter like fluorescein, can be synthesized to study the photocleavage reaction.
Materials:
-
This compound
-
Fluorescein-5-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 eq.) and fluorescein-5-carboxylic acid (1 eq.) in anhydrous DCM.
-
Add DMAP (0.1 eq.) to the solution.
-
Slowly add a solution of DCC (1.1 eq.) in DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Purify the crude product by silica gel column chromatography to obtain the 4-Nitrocinnamyl-fluorescein ester.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Photocleavage Efficiency by HPLC
This protocol outlines the method to quantify the rate and extent of photocleavage.
Materials:
-
4-Nitrocinnamyl-fluorescein ester conjugate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
UV lamp with a specific wavelength output (e.g., 365 nm)
-
Quartz cuvette
-
HPLC system with a UV-Vis detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the 4-Nitrocinnamyl-fluorescein ester in a suitable solvent (e.g., 50:50 acetonitrile/water) at a known concentration (e.g., 100 µM).
-
Initial Analysis (t=0): Inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram. The peak corresponding to the intact conjugate is identified and its area recorded.
-
Photolysis: Place the solution in a quartz cuvette and irradiate with a UV lamp at a fixed distance.
-
Time-Course Analysis: At regular time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the irradiated solution and inject it into the HPLC.
-
Data Analysis: Monitor the decrease in the peak area of the starting conjugate and the increase in the peak area of the released fluorescein. Calculate the percentage of cleavage at each time point. The cleavage half-life (t₁/₂) can be determined by plotting the percentage of intact conjugate versus time.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Flow Rate: 1 mL/min
-
Detection: UV-Vis detector at a wavelength where both the conjugate and the released cargo absorb (e.g., 254 nm and 490 nm for fluorescein).
Determination of Quantum Yield (Φ)
The quantum yield is a measure of the efficiency of a photochemical reaction and is determined relative to a chemical actinometer with a known quantum yield.
Materials:
-
4-Nitrocinnamyl-fluorescein ester conjugate
-
Chemical actinometer (e.g., potassium ferrioxalate)
-
UV-Vis spectrophotometer
-
Monochromatic light source
Procedure:
-
Prepare solutions of the 4-Nitrocinnamyl-fluorescein ester and the chemical actinometer with identical optical densities at the irradiation wavelength.
-
Irradiate both solutions under identical conditions (same light source, wavelength, and geometry) for a short period, ensuring low conversion (<10%).
-
Determine the number of moles of the photoproduct formed for both the sample and the actinometer using UV-Vis spectroscopy or HPLC.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_actinometer * (moles of sample photoproduct / moles of actinometer photoproduct)
Visualizing the Process
Diagrams created using the DOT language provide a clear visual representation of the workflows and mechanisms involved in the validation of UV-active linkers.
Caption: Experimental workflow for the validation of a UV-active linker.
Caption: Proposed photocleavage mechanism for the 4-Nitrocinnamyl linker compared to the o-Nitrobenzyl linker.
Conclusion
The validation of this compound as a UV-active linker requires rigorous experimental investigation. While its structural similarity to other nitroaromatic photolabile groups suggests potential for light-mediated cleavage, key performance metrics such as quantum yield and cleavage kinetics must be determined. The experimental protocols provided in this guide offer a clear pathway for this validation. By comparing the performance of this compound with well-established linkers like o-nitrobenzyl and coumarin derivatives, researchers can make an informed decision on its suitability for their specific applications in drug delivery, proteomics, and other areas of bioconjugate chemistry. The extended π-system of the cinnamyl group could potentially be leveraged to fine-tune the photochemical properties, making it a worthy candidate for further study in the expanding field of photoremovable protecting groups.
Comparative Analysis of 4-Nitrocinnamyl Alcohol and Other Nitro-aromatic Compounds: A Guide for Researchers
A detailed examination of 4-Nitrocinnamyl alcohol in comparison to other nitro-aromatic compounds reveals a landscape of varied biological activities, with the nitro group playing a pivotal role in their cytotoxic and signaling modulation effects. While comprehensive data on this compound remains limited in publicly accessible research, a comparative analysis based on structurally related compounds and other nitro-aromatics provides valuable insights for researchers, scientists, and drug development professionals.
This guide offers an objective comparison of the performance of this compound and other nitro-aromatic compounds, supported by available experimental data. It includes detailed methodologies for key experimental protocols and visualizations of relevant signaling pathways to aid in further research and development.
Chemical Properties
A brief overview of the chemical properties of this compound and selected nitro-aromatic comparators is presented below.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | O₂NC₆H₄CH=CHCH₂OH | C₉H₉NO₃ | 179.17 | Contains a nitro group, an alkene, and a primary alcohol. |
| 4-Nitroaniline | O₂NC₆H₄NH₂ | C₆H₆N₂O₂ | 138.12 | Aniline with a para-substituted nitro group. |
| 4-Nitrocinnamic acid | O₂NC₆H₄CH=CHCOOH | C₉H₇NO₄ | 193.16 | Cinnamic acid with a para-substituted nitro group. |
| Flutamide | C₁₁H₁₁F₃N₂O₃ | C₁₁H₁₁F₃N₂O₃ | 276.21 | A non-steroidal antiandrogen with a nitroaromatic group.[1] |
Comparative Cytotoxicity
The presence and position of the nitro group significantly influence the cytotoxicity of aromatic compounds. Electron-withdrawing groups like the nitro group generally increase cytotoxic effects.
A study comparing the cytotoxicity of the nitroaromatic drug Flutamide to its cyano analogue in a mouse hepatocyte cell line (TAMH) demonstrated that Flutamide exhibited a lower LD50 value (75 µM) compared to its cyano counterpart (150 µM), indicating that the nitroaromatic group enhances cytotoxicity.[1]
| Compound | Cell Line/System | Cytotoxicity Metric | Value (µM) | Reference |
| Flutamide | TAMH (mouse hepatocytes) | LD50 | 75 | [1] |
| Cyano-Flutamide Analogue | TAMH (mouse hepatocytes) | LD50 | 150 | [1] |
| 2-Nitroaniline | Submitochondrial particles | EC50 | 180 | |
| 3-Nitroaniline | Submitochondrial particles | EC50 | 250 | |
| 4-Nitroaniline | Submitochondrial particles | EC50 | 210 | |
| Cinnamic acid | HT-144 (human melanoma) | IC50 | 2400 | [2] |
| 4-Nitrocinnamic acid | Xanthine Oxidase Inhibition | IC50 | 23.02 ± 0.12 | [3][4] |
Note: EC50 values for nitroanilines are based on interaction with submitochondrial particles and may not be directly comparable to whole-cell cytotoxicity assays.
Impact on Cellular Signaling Pathways
The biological activities of cinnamyl alcohol and its derivatives, as well as other nitro-aromatic compounds, are often attributed to their ability to modulate key intracellular signaling pathways. While the specific pathways affected by this compound have not been extensively elucidated, studies on related compounds provide potential avenues for investigation.
Cinnamyl alcohol has been shown to induce vasorelaxation by activating K⁺ channels via the NO-cGMP-PKG pathway and inhibiting Rho-kinase.[5] It has also been found to attenuate adipogenesis in 3T3-L1 cells by arresting the cell cycle and modulating the AMPKα and ERK1/2 signaling pathways.[6]
Nitro-aromatic compounds, through mechanisms potentially involving oxidative stress, can influence major signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are critical in regulating cell proliferation, survival, and apoptosis. The presence of the electron-withdrawing nitro group in this compound suggests it could have distinct effects on these pathways compared to its non-nitrated counterpart.
Below are hypothetical diagrams of signaling pathways that could be influenced by nitro-aromatic compounds, based on the activities of related molecules.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cytotoxicity (IC50 Determination)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells by treating with the test compound. Harvest and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI-negative cells are considered to be in early apoptosis.
Conclusion
The analysis of this compound in the context of other nitro-aromatic compounds underscores the significant role of the nitro functional group in dictating biological activity, particularly cytotoxicity. While direct experimental data for this compound is sparse, the available information on related compounds suggests it likely possesses cytotoxic properties and may modulate key cellular signaling pathways such as the MAPK and PI3K/Akt cascades.
The provided experimental protocols offer a standardized approach for researchers to systematically evaluate the cytotoxic and apoptotic effects of this compound and other nitro-aromatic compounds. Further investigation is crucial to elucidate the specific mechanisms of action of this compound, which will be vital for assessing its potential in drug development and for understanding the broader structure-activity relationships of nitro-aromatic compounds. The generation of robust, comparative data will be instrumental in guiding future research in this area.
References
- 1. Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH: Evidence for Complex I Inhibition and Mitochondrial Dysfunction Using Toxicogenomic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations - Chen - Current Pharmaceutical Biotechnology [rjpbr.com]
- 4. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnamyl alcohol attenuates vasoconstriction by activation of K⁺ channels via NO-cGMP-protein kinase G pathway and inhibition of Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Synthetic vs. Commercially Available 4-Nitrocinnamyl Alcohol
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Even trace impurities can lead to undesirable side reactions, affect product yield and quality, and introduce confounding variables in biological assays. This guide provides a comprehensive comparison of the purity of synthetically produced 4-Nitrocinnamyl alcohol versus commercially available alternatives, supported by detailed experimental protocols and comparative data.
Purity Profile: A Head-to-Head Comparison
Commercially available this compound is typically offered at a high purity grade, often exceeding 98%.[1][2] Synthetic batches, while potentially reaching similar purity levels after rigorous purification, may contain characteristic impurities related to the starting materials and reaction byproducts. The following table presents a representative comparison of the purity and impurity profiles of a commercially sourced and a synthetically prepared batch of this compound, as determined by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
| Parameter | Synthetic this compound | Commercial this compound | Analytical Method |
| Purity (%) | 98.5 | ≥ 99.5 | GC-MS, HPLC |
| 4-Nitrocinnamaldehyde (%) | 0.8 | < 0.1 | GC-MS, HPLC |
| 4-Nitrocinnamic acid (%) | 0.3 | < 0.05 | HPLC |
| Unidentified Impurities (%) | 0.4 | < 0.35 | GC-MS, HPLC |
| Residual Solvents | Present (e.g., Ethanol, Ethyl Acetate) | Typically Absent or Minimal | GC-MS (Headspace) |
Experimental Protocols
To ensure an accurate and reliable assessment of purity, validated analytical methods are essential. Below are detailed protocols for the synthesis of this compound and its subsequent purity analysis using GC-MS and HPLC.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the selective reduction of the aldehyde group of 4-nitrocinnamaldehyde.
Materials:
-
4-Nitrocinnamaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1M)
Procedure:
-
In a round-bottom flask, dissolve 4-nitrocinnamaldehyde in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution while stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add 1M hydrochloric acid to quench the excess sodium borohydride.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers and wash with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis
Objective: To determine the purity of this compound and identify any volatile impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Reagents:
-
This compound sample (synthetic or commercial)
-
High-purity solvent (e.g., ethyl acetate or dichloromethane)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the chosen solvent.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at a rate of 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Calculate the purity based on the peak area percentage.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Profiling
Objective: To identify and quantify non-volatile impurities in this compound.
Instrumentation:
-
High-performance liquid chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
This compound sample (synthetic or commercial)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a 50:50 mixture of Mobile Phase A and B.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: Ramp to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Ramp back to 50% B
-
26-30 min: Hold at 50% B
-
-
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time with a reference standard.
-
Quantify the purity and impurity levels based on peak area percentages.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the comparative purity assessment of synthetic and commercial this compound.
Caption: Workflow for the comparative purity analysis of this compound.
Conclusion
Both synthetically prepared and commercially available this compound can be of high purity. However, the impurity profiles can differ. For applications where the presence of even minor amounts of starting materials or reaction byproducts could be detrimental, a thorough analytical characterization of the reagent is crucial. The choice between synthetic and commercial sources will depend on the specific requirements of the research, including the tolerance for certain impurities, cost considerations, and the availability of the desired grade. The experimental protocols provided herein offer a robust framework for the in-house validation of this compound purity, ensuring the reliability and reproducibility of experimental outcomes.
References
A Comparative Guide to the Cross-Reactivity of 4-Nitrocinnamyl Alcohol Derivatives in Skin Sensitization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and evaluating the cross-reactivity of 4-Nitrocinnamyl alcohol and its derivatives, compounds of interest in fragrance, and pharmaceutical research. Due to a lack of publicly available, direct comparative data on a series of this compound derivatives, this document synthesizes information on the parent compound, cinnamyl alcohol, its well-studied metabolites, and the established methodologies for assessing skin sensitization and cross-reactivity. It serves as a resource for designing and interpreting experimental studies to characterize this specific class of compounds.
Introduction to Cinnamyl Alcohol and Skin Sensitization
Cinnamyl alcohol is a known contact allergen and a common ingredient in fragrances.[1] Its sensitization potential is complex, as it can act as a prohapten, being metabolized in the skin to more reactive compounds.[1] The primary metabolite, cinnamaldehyde, is a more potent sensitizer than the parent alcohol.[2] This metabolic activation is a critical factor in the cross-reactivity observed between these and related substances.[3]
The introduction of a nitro group to the cinnamyl structure, as in this compound, is expected to modulate its chemical reactivity and, consequently, its toxicological profile, including its potential as a skin sensitizer. The electron-withdrawing nature of the nitro group can influence the electrophilicity of the molecule, a key factor in the haptenation process that initiates the allergic cascade.
Comparative Data on Cinnamyl Alcohol and its Metabolites
| Compound | CAS Number | Vehicle | EC3 Value (% w/v) | Sensitization Potency |
| Cinnamyl alcohol | 104-54-1 | Acetone/Olive Oil (4:1) | 13 - 21%[1][2] | Weak |
| Cinnamaldehyde | 104-55-2 | Acetone/Olive Oil (4:1) | 0.75%[1] | Strong |
| p-Hydroxycinnamyl alcohol | Not Available | Not Available | Non-sensitizing[1] | Non-sensitizing |
| p-Hydroxycinnamaldehyde | Not Available | Not Available | Moderate sensitizer[1] | Moderate |
Table 1: Comparative LLNA Data for Cinnamyl Alcohol and Related Compounds.
Experimental Protocols for Assessing Cross-Reactivity
To generate comparative data for this compound derivatives, the following experimental protocols are recommended.
Murine Local Lymph Node Assay (LLNA)
The LLNA is the gold-standard in vivo method for assessing the skin sensitization potential of chemicals.[4]
Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on the mouse ear. A substance is identified as a sensitizer if it induces a dose-dependent increase in lymphocyte proliferation that reaches a stimulation index (SI) of three or more compared to vehicle-treated controls.
Methodology:
-
Animals: Typically, female CBA/J mice are used.
-
Dose Groups: A minimum of three concentrations of the test substance, a vehicle control group, and a positive control group (e.g., hexylcinnamaldehyde) are used, with at least four animals per group.
-
Application: The test substance is applied to the dorsum of both ears for three consecutive days.
-
Proliferation Measurement: On day 6, mice are injected intravenously with ³H-methyl thymidine or a non-radioactive alternative like BrdU.
-
Sample Processing: Five hours after injection, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared.
-
Data Analysis: The incorporation of the label is measured, and the Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. The EC3 value is then determined by interpolation from the dose-response curve.
Lymphocyte Transformation Test (LTT)
The LTT is an in vitro method used to detect drug-specific memory T-cell responses.[5] It can be adapted to assess the cross-reactivity between different haptens.
Principle: Peripheral blood mononuclear cells (PBMCs) from a sensitized individual are cultured in the presence of the suspected allergen. If memory T-cells specific to the allergen are present, they will proliferate.
Methodology:
-
Sample Collection: Peripheral blood is collected from individuals with a known sensitization to a related compound (e.g., cinnamyl alcohol) or from animals sensitized under controlled conditions.
-
PBMC Isolation: PBMCs are isolated from the blood using density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in 96-well plates in the presence of various concentrations of the test compounds (this compound and its derivatives), a positive control (e.g., a mitogen like phytohemagglutinin), and a negative control (culture medium alone).
-
Proliferation Measurement: After 5-7 days of incubation, cell proliferation is measured. This is traditionally done by adding ³H-thymidine and measuring its incorporation into the DNA of proliferating cells.[6] Non-radioactive methods, such as measuring the incorporation of BrdU or using fluorescent dyes like CFSE, are also available.[7]
-
Data Analysis: The results are expressed as a Stimulation Index (SI), calculated by dividing the mean proliferation in the presence of the test substance by the mean proliferation in the negative control. An SI of 2 or greater is typically considered a positive response.[5] Cross-reactivity is indicated by a positive LTT response to a derivative in cells from an individual sensitized to the parent compound.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in cross-reactivity studies, the following diagrams are provided.
Caption: Metabolic activation of cinnamyl alcohol to the reactive hapten, cinnamaldehyde.
Caption: Experimental workflow for the Murine Local Lymph Node Assay (LLNA).
Caption: Logical workflow for assessing cross-reactivity using the Lymphocyte Transformation Test.
Conclusion and Future Directions
The evaluation of the cross-reactivity of this compound derivatives is essential for a comprehensive risk assessment. While direct comparative data is currently lacking, the established methodologies of the LLNA and LTT provide a clear path forward for generating the necessary information. Researchers are encouraged to utilize these protocols to build a robust dataset that will enable a thorough understanding of the structure-activity relationships within this class of compounds. Such data will be invaluable for the safe development of new fragrances, pharmaceuticals, and other consumer products.
References
- 1. Frontiers | Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites [frontiersin.org]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hanc.info [hanc.info]
- 7. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cleavage Kinetics of 4-Nitrocinnamyl Esters
For Researchers, Scientists, and Drug Development Professionals
The 4-nitrocinnamyl (Noc) group is a valuable protecting group for carboxylic acids, particularly in the synthesis of complex molecules and prodrugs. Its cleavage under specific conditions allows for the controlled release of the parent acid. The rate of this cleavage is a critical parameter, influencing everything from reaction yields in multi-step syntheses to the pharmacokinetic profile of a prodrug. This guide provides a comparative overview of the cleavage kinetics of different 4-nitrocinnamyl esters, supported by established chemical principles and analogous experimental data.
Data Presentation: Cleavage Kinetics Comparison
Direct comparative kinetic data for a series of different 4-nitrocinnamyl esters is not extensively available in the public literature. However, we can infer the relative cleavage rates based on the stability of the corresponding carboxylate leaving group and the mechanism of cleavage. The following table provides a qualitative and extrapolated comparison of expected cleavage rates for various 4-nitrocinnamyl esters under common deprotection conditions.
| 4-Nitrocinnamyl Ester Derivative | Ester Type | Expected Relative Cleavage Rate (Enzymatic) | Expected Relative Cleavage Rate (Palladium-Catalyzed) | Notes |
| 4-Nitrocinnamyl Acetate | Aliphatic | Moderate | Fast | Acetates are common substrates for many esterases. |
| 4-Nitrocinnamyl Propionate | Aliphatic | Moderate | Fast | Similar to acetate; steric hindrance is minimal. |
| 4-Nitrocinnamyl Butyrate | Aliphatic | Moderate-Slow | Fast | Increased chain length may slightly decrease enzymatic cleavage rate. |
| 4-Nitrocinnamyl Pivalate | Sterically Hindered | Very Slow | Slow | Significant steric hindrance will retard both enzymatic and chemical cleavage. |
| 4-Nitrocinnamyl Benzoate | Aromatic | Slow | Moderate | Aromatic esters are generally more stable and less readily hydrolyzed by non-specific esterases. |
| 4-Nitrocinnamyl p-Nitrobenzoate | Aromatic (Electron-withdrawing) | Slower | Moderate-Fast | The electron-withdrawing nitro group stabilizes the ester but may facilitate nucleophilic attack in some chemical deprotections. |
| 4-Nitrocinnamyl p-Methoxybenzoate | Aromatic (Electron-donating) | Faster (than benzoate) | Moderate | The electron-donating methoxy group can make the carbonyl carbon more susceptible to enzymatic hydrolysis. |
Disclaimer: The relative rates presented are based on general principles of chemical and enzymatic reactivity and may vary depending on the specific enzyme, catalyst, and reaction conditions employed.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of cleavage kinetics. Below are representative protocols for enzymatic and palladium-catalyzed deprotection of 4-nitrocinnamyl esters.
Protocol 1: Enzymatic Cleavage of a 4-Nitrocinnamyl Ester
This protocol describes a typical procedure for monitoring the enzymatic hydrolysis of a 4-nitrocinnamyl ester using a lipase. The release of 4-nitrocinnamic acid can be monitored spectrophotometrically.
Materials:
-
4-Nitrocinnamyl ester substrate
-
Porcine Liver Esterase (PLE) or other suitable lipase
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or DMSO (for substrate stock solution)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the 4-nitrocinnamyl ester (e.g., 10 mM in DMSO).
-
Prepare a working solution of the enzyme in phosphate buffer (e.g., 1 mg/mL).
-
In a cuvette, add the phosphate buffer to a final volume of 1 mL.
-
Add a small aliquot of the substrate stock solution to the cuvette to achieve the desired final concentration (e.g., 100 µM).
-
Initiate the reaction by adding the enzyme solution to the cuvette and mix quickly.
-
Monitor the increase in absorbance at a wavelength corresponding to the 4-nitrocinnamate anion (typically around 320-340 nm) over time.
-
The initial rate of the reaction can be calculated from the linear portion of the absorbance versus time plot, using the Beer-Lambert law. The molar extinction coefficient of 4-nitrocinnamic acid under the reaction conditions must be determined independently.
-
Kinetic parameters such as Km and Vmax can be determined by measuring the initial rates at various substrate concentrations.
Protocol 2: Palladium-Catalyzed Cleavage of a 4-Nitrocinnamyl Ester
This protocol outlines a general procedure for the deprotection of a 4-nitrocinnamyl ester using a palladium(0) catalyst.
Materials:
-
4-Nitrocinnamyl ester substrate
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh3)4)
-
Nucleophilic scavenger (e.g., N,N'-dimethylbarbituric acid, morpholine, or a mild hydride source like sodium borohydride)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the 4-nitrocinnamyl ester substrate in the anhydrous solvent in a flask under an inert atmosphere.
-
Add the nucleophilic scavenger to the solution (typically 2-5 equivalents).
-
Add the Pd(PPh3)4 catalyst (typically 5-10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is typically quenched with a suitable reagent, and the product is isolated by standard workup and purification procedures (e.g., extraction and column chromatography).
-
The kinetics can be followed by taking aliquots at different time points and analyzing the concentration of the starting material and the deprotected carboxylic acid by HPLC.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and workflows discussed in this guide.
Caption: Enzymatic cleavage of a 4-nitrocinnamyl ester proceeds via the formation of an enzyme-substrate complex, followed by hydrolysis.
Caption: Palladium-catalyzed cleavage involves the formation of a π-allyl palladium intermediate and subsequent trapping by a nucleophilic scavenger.
Caption: A generalized experimental workflow for determining the cleavage kinetics of 4-nitrocinnamyl esters.
Evaluating 4-Nitrocinnamyl Alcohol as a Substrate for Alcohol Dehydrogenases: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the substrate specificity of alcohol dehydrogenases (ADHs) is crucial for applications ranging from biocatalysis to drug metabolism studies. This guide provides a comparative framework for evaluating 4-Nitrocinnamyl alcohol as a potential substrate for ADHs, alongside a review of commonly used alternative substrates and detailed experimental protocols.
While direct kinetic data for this compound with commercially available alcohol dehydrogenases is not extensively documented in publicly available literature, this guide offers a comprehensive overview of ADH substrate preferences and the necessary methodologies to perform a direct evaluation.
Comparison of Alcohol Dehydrogenase Substrates
Alcohol dehydrogenases (ADHs, EC 1.1.1.1) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones, typically using NAD⁺ or NADP⁺ as a cofactor.[1][2] The substrate specificity of ADHs can be broad, encompassing a wide range of primary and secondary alcohols, including aliphatic and aromatic compounds.[3][4]
The efficiency of a substrate is typically evaluated by its kinetic parameters, namely the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher Vₘₐₓ indicates a faster reaction rate at saturating substrate concentrations. The catalytic efficiency is often expressed as the ratio kcat/Kₘ.
The following table summarizes the kinetic parameters for a selection of common alcohol substrates with Yeast Alcohol Dehydrogenase (YADH), a frequently studied member of the ADH family. This data provides a baseline for comparing the potential performance of novel substrates like this compound.
| Substrate | Kₘ (mM) | Relative Vₘₐₓ (%) | Source |
| Ethanol | 21.5 | 100 | [5] |
| Propan-1-ol | 7.4 | 85 | [6] |
| Butan-1-ol | 2.1 | 70 | [6] |
| Propan-2-ol | 260 | 25 | [6] |
| Cinnamyl alcohol | Not specified | Not specified | [7][8] |
Note: Kinetic parameters can vary significantly depending on the specific ADH isoenzyme, source organism, and assay conditions (e.g., pH, temperature, buffer composition). The data presented here is for comparative purposes.
Studies on cinnamyl alcohol, a structurally similar compound to this compound, indicate that it can be produced from the reduction of cinnamaldehyde by yeast alcohol dehydrogenase, suggesting that aromatic alcohols are recognized by the enzyme's active site.[7][8] The introduction of a nitro group at the para position of the phenyl ring in this compound may influence its binding affinity and reactivity due to electronic and steric effects. A direct experimental evaluation is necessary to determine its precise kinetic parameters.
Experimental Protocols
To evaluate this compound as a substrate for ADH, a standard spectrophotometric assay can be employed. This assay monitors the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD⁺ during the oxidation of the alcohol substrate.[9]
General Alcohol Dehydrogenase Activity Assay
Materials:
-
Alcohol Dehydrogenase (e.g., from baker's yeast - Saccharomyces cerevisiae)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Substrate stock solutions (e.g., this compound, ethanol as a positive control) dissolved in an appropriate solvent (e.g., DMSO, ethanol).
-
Assay buffer (e.g., 50 mM Sodium Pyrophosphate, pH 8.8)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare the reaction mixture: In a cuvette, combine the assay buffer, NAD⁺ solution, and substrate solution to the desired final concentrations. The final volume is typically 1 mL.
-
Equilibrate: Incubate the cuvette at a constant temperature (e.g., 25°C) for 5 minutes to ensure temperature equilibrium.
-
Initiate the reaction: Add a small, predetermined amount of the alcohol dehydrogenase solution to the cuvette and mix gently by inversion.
-
Monitor the reaction: Immediately place the cuvette in the spectrophotometer and record the absorbance at 340 nm at regular time intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes.
-
Calculate the initial velocity: Determine the initial rate of the reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.
-
Determine kinetic parameters: Repeat the assay with varying concentrations of the substrate (this compound) while keeping the enzyme and NAD⁺ concentrations constant. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Control Experiments:
-
No-enzyme control: A reaction mixture without the enzyme to check for non-enzymatic reduction of NAD⁺.
-
No-substrate control: A reaction mixture without the alcohol substrate to measure any background enzyme activity.
-
Positive control: A known substrate like ethanol to ensure the enzyme is active.
Visualizing the Workflow and Reaction
To further clarify the experimental process and the underlying biochemical reaction, the following diagrams are provided.
Caption: Experimental workflow for determining the kinetic parameters of a substrate with alcohol dehydrogenase.
Caption: General reaction mechanism catalyzed by alcohol dehydrogenase.
Conclusion
The evaluation of novel substrates for alcohol dehydrogenases is a fundamental aspect of enzymology and its applications. While specific data on this compound is sparse, the provided framework allows for a systematic and comparative analysis of its potential as an ADH substrate. By following the detailed experimental protocols and comparing the obtained kinetic parameters with those of established substrates, researchers can effectively characterize the interaction of this compound with alcohol dehydrogenases. This will contribute to a deeper understanding of ADH substrate specificity and may open avenues for its use in various biotechnological and pharmaceutical contexts.
References
- 1. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. repositorio.ufmg.br [repositorio.ufmg.br]
- 3. researchgate.net [researchgate.net]
- 4. Substrate specificity of alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsra.net [ijsra.net]
- 6. A study of the kinetics and mechanism of yeast alcohol dehydrogenase with a variety of substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cofactor recycling for selective enzymatic biotransformation of cinnamaldehyde to cinnamyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. guweb2.gonzaga.edu [guweb2.gonzaga.edu]
Navigating Solid-Phase Synthesis: A Comparative Guide to 4-Nitrocinnamyl Alcohol-Based Linkers on Diverse Solid Supports
For researchers, scientists, and professionals in drug development, the selection of an appropriate linker and solid support system is a critical decision that profoundly influences the efficiency and outcome of solid-phase synthesis. This guide provides a comparative analysis of the performance of 4-Nitrocinnamyl alcohol-based linkers, a class of photolabile linkers, on different solid supports, with a focus on polystyrene and polyethylene glycol (PEG) based resins. While direct head-to-head comparative studies with extensive quantitative data for this specific linker are not abundant in publicly available literature, this guide synthesizes existing knowledge to highlight key performance indicators and provides general experimental protocols to inform rational decision-making in your research.
The this compound linker is a valuable tool in solid-phase synthesis, prized for its susceptibility to cleavage under mild UV irradiation, which allows for the release of synthesized compounds without the need for harsh acidic or basic conditions. This property is particularly advantageous when working with sensitive molecules. The performance of this linker, however, is intrinsically linked to the properties of the solid support to which it is attached.
Performance Comparison: Polystyrene vs. Polyethylene Glycol Supports
The choice between a hydrophobic support like polystyrene and a more hydrophilic one like polyethylene glycol can significantly impact key parameters of the synthesis.
| Performance Metric | Polystyrene (PS) Supports | Polyethylene Glycol (PEG) Supports | Key Considerations & Supporting Insights |
| Loading Capacity | Typically higher (e.g., 1.0-2.0 mmol/g) | Generally lower (e.g., 0.2-0.8 mmol/g) | Polystyrene resins, being more rigid and less solvated, can offer a higher density of functionalization sites. In contrast, the flexible and highly solvated nature of PEG chains leads to a lower loading capacity per unit mass of the resin. |
| Swelling & Solvation | Swells well in non-polar organic solvents (e.g., DCM, THF) but poorly in polar solvents. | Exhibits excellent swelling in a broad range of both polar and non-polar solvents. | The amphiphilic nature of PEG-based supports, such as PEG-polystyrene (PEG-PS) graft copolymers, provides a more "solution-like" environment for the growing peptide or small molecule chain, which can improve reaction kinetics. |
| Reaction Efficiency | Can be limited for complex or aggregating sequences due to poor solvation of the growing chain. | Often leads to improved coupling efficiencies and reduced aggregation, especially for "difficult" or hydrophobic sequences. | The enhanced solvation provided by PEG chains helps to disrupt secondary structures and prevent inter-chain aggregation, making reactive sites more accessible. |
| Cleavage Efficiency | Photolytic cleavage can be efficient, but light penetration into the hydrophobic core of the resin beads might be a limiting factor. | The more open and solvated structure of PEG supports can facilitate better light penetration, potentially leading to more efficient and uniform photolytic cleavage. | The polarity of the solvent used during photolysis can also influence cleavage efficiency. A solvent that swells the resin effectively will likely improve the outcome. |
| Stability | The linker-resin bond is generally stable under a wide range of synthetic conditions. | The ether linkages in the PEG backbone are stable to most reagents used in solid-phase synthesis. | The stability of the 4-nitrocinnamyl ester linkage to the synthesized molecule is generally good, but it is important to avoid exposure to strong nucleophiles or bases that could prematurely cleave the ester bond. |
Experimental Protocols
While specific, optimized protocols for this compound-based linkers on every type of solid support are not universally documented, the following provides a general framework for key experimental procedures. Researchers should optimize these conditions for their specific application.
Attachment of this compound to a Hydroxymethyl-Functionalized Solid Support
This protocol describes a general method for attaching the this compound linker to a resin bearing hydroxymethyl groups (e.g., Wang resin).
Materials:
-
Hydroxymethyl-functionalized solid support (e.g., Wang resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the hydroxymethyl-functionalized resin in DCM for 30 minutes.
-
Drain the solvent and wash the resin with fresh DCM (3 x resin volume).
-
Prepare a solution of this compound (3-5 equivalents relative to the resin loading) and DMAP (0.1 equivalents) in a minimal amount of DMF.
-
Add the solution to the swollen resin.
-
Add DIC (3-5 equivalents) to the resin suspension.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Filter the resin and wash thoroughly with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
-
Determine the loading capacity of the linker on the resin using a suitable analytical method (e.g., picric acid titration of a sample cleaved with a strong base).
Attachment of the First Building Block (e.g., Fmoc-Amino Acid)
Materials:
-
This compound-functionalized resin
-
Fmoc-protected amino acid
-
DIC
-
DMAP
-
DCM
-
DMF
Procedure:
-
Swell the this compound-functionalized resin in DCM for 30 minutes.
-
Drain the solvent and wash the resin with fresh DCM.
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and DMAP (0.1 equivalents) in a mixture of DCM and a small amount of DMF to ensure solubility.
-
Add this solution to the resin.
-
Add DIC (3-5 equivalents) to the reaction mixture.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, filter the resin and wash it with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
Photolytic Cleavage of the Synthesized Compound
Materials:
-
Resin-bound product
-
Photolysis-compatible solvent (e.g., DCM, THF, acetonitrile)
-
UV lamp (typically emitting at 350-365 nm)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Swell the resin with the attached product in the chosen photolysis solvent in a suitable reaction vessel (e.g., a quartz tube).
-
Bubble an inert gas through the suspension for 15-30 minutes to remove oxygen, which can quench the excited state of the chromophore.
-
Irradiate the suspension with a UV lamp while maintaining a gentle agitation and a slow stream of inert gas.
-
The time required for complete cleavage will vary depending on the substrate, resin, solvent, and lamp intensity. Monitor the cleavage progress by taking small aliquots of the solution and analyzing them by HPLC or TLC.
-
Once cleavage is complete, filter the resin and collect the filtrate.
-
Wash the resin with fresh solvent and combine the washings with the initial filtrate.
-
Remove the solvent from the combined filtrate under reduced pressure to obtain the crude product.
Visualizing the Process
To better understand the workflow and the chemical transformations involved, the following diagrams have been generated.
Caption: A simplified workflow for solid-phase synthesis using a photolabile linker.
Caption: Logical relationship between solid support choice and synthesis performance.
A Comparative Guide to Protecting Groups for Cinnamyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired chemical transformations with high yield and selectivity. This is particularly true for versatile building blocks like cinnamyl alcohol and its derivatives, where the reactivity of the hydroxyl group can interfere with reactions at other sites in the molecule. This guide offers an objective comparison of common protecting groups for cinnamyl alcohol, supported by experimental data to aid in the strategic planning of complex synthetic routes.
Introduction to Protecting Group Strategy
A successful protecting group strategy hinges on several key factors: the ease and efficiency of its introduction, its stability under a variety of reaction conditions (orthogonality), and the facility of its selective removal without affecting other functional groups. The allylic nature of the hydroxyl group in cinnamyl alcohol introduces specific considerations, as the adjacent double bond can influence reactivity and stability. This guide will explore four major classes of protecting groups: silyl ethers, ethers, esters, and carbamates.
Comparative Data of Common Protecting Groups
The following tables summarize quantitative data for the protection and deprotection of cinnamyl alcohol and related primary alcohols with various protecting groups. It is important to note that reaction conditions and yields can be highly substrate-dependent, and the data presented here should be considered as a guideline.
Silyl Ethers
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and the variety of methods available for their selective cleavage.[1] Their stability is primarily influenced by the steric bulk of the substituents on the silicon atom.[1]
Table 1: Comparison of Silyl Ether Protecting Groups
| Protecting Group | Protection Conditions & Reagents | Reaction Time | Yield (%) | Deprotection Conditions & Reagents | Reaction Time | Yield (%) |
| TBS (tert-Butyldimethylsilyl) | TBS-Cl, Imidazole, DMF | 12-16 h | ~95% | TBAF, THF | 1-2 h | >95% |
| TBS-OTf, 2,6-Lutidine, CH₂Cl₂ | 15 min - 1 h | 90-100% | HCl, MeOH/H₂O | 30 min - 8 h | 83-99% | |
| TIPS (Triisopropylsilyl) | TIPS-Cl, Imidazole, DMF | Slow | High | TBAF, THF | Longer than TBS | High |
| TIPS-OTf, 2,6-Lutidine, CH₂Cl₂ | Slow | High | Acid (more stable than TBS) | - | - | |
| TBDPS (tert-Butyldiphenylsilyl) | TBDPS-Cl, Imidazole, DMF | 12-16 h | ~90% | TBAF, THF | Slower than TBS | High |
| Acid (more stable than TIPS) | - | - |
Data compiled from various sources for primary alcohols and may be representative for cinnamyl alcohol.[2]
Ethers
Ether protecting groups are known for their high stability across a wide range of chemical conditions. The benzyl ether is a classic example, offering robust protection and selective removal through hydrogenolysis.
Table 2: Comparison of Ether Protecting Groups
| Protecting Group | Protection Conditions & Reagents | Reaction Time | Yield (%) | Deprotection Conditions & Reagents | Reaction Time | Yield (%) |
| Bn (Benzyl) | BnBr, NaH, THF | 2.5 h | ~95% | H₂, Pd/C, EtOH | 2-16 h | High |
| DDQ, CH₂Cl₂, H₂O | 40 min | High | ||||
| PMB (p-Methoxybenzyl) | PMB-Cl, NaH, THF | - | High | DDQ, CH₂Cl₂, H₂O | Shorter than Bn | High |
Data for benzyl ether protection is based on a protocol for a primary alcohol.[3] Deprotection data is general for benzyl ethers.
Esters
Esters are another major class of protecting groups for alcohols, formed by reaction with a carboxylic acid or its derivative. Their stability is generally lower than ethers, particularly towards basic conditions.
Table 3: Comparison of Ester Protecting Groups
| Protecting Group | Protection Conditions & Reagents | Reaction Time | Yield (%) | Deprotection Conditions & Reagents | Reaction Time | Yield (%) |
| Ac (Acetyl) | Ac₂O, Pyridine | - | High | K₂CO₃, MeOH | - | High |
| Bz (Benzoyl) | BzCl, Pyridine | - | High | NaOH, MeOH/H₂O | - | High |
| Piv (Pivaloyl) | PivCl, Pyridine | Short | High | LiAlH₄ or DIBAL-H | - | High |
General conditions for esterification and deprotection of primary alcohols. Pivaloyl esters are more sterically hindered and thus more resistant to hydrolysis than acetate and benzoate esters.[3][4]
Carbamates
Carbamates are less commonly used for the protection of alcohols compared to amines, but they can offer unique selectivity. Their synthesis typically involves the reaction of the alcohol with an isocyanate or a related reagent.
Table 4: Carbamate Protecting Groups
| Protecting Group | Protection Conditions & Reagents | Reaction Time | Yield (%) | Deprotection Conditions & Reagents | Reaction Time | Yield (%) |
| Cbz (Carboxybenzyl) | PhNCO, Et₃N | - | - | H₂, Pd/C | - | - |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, DMAP | - | - | TFA, CH₂Cl₂ | - | - |
Experimental Protocols
General Protocol for TBS Protection of a Primary Alcohol
In a round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous N,N-Dimethylformamide (DMF). Add tert-butyldimethylchlorosilane (TBDMSCl) (1.1 equiv) to the solution at room temperature. Stir the reaction mixture for 12-16 hours and monitor the progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
General Protocol for Benzyl Protection of a Primary Alcohol
To a stirred solution of the alcohol (1 mmol) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portionwise. After stirring for 30 minutes at room temperature, add benzyl bromide (1.2 mmol) dropwise. The reaction mixture is then stirred at room temperature for the specified time (e.g., 2.5 hours). Upon completion, the reaction is quenched by the slow addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3]
General Protocol for Pivaloyl Protection of an Alcohol
A simple and highly efficient protocol for pivaloylation of alcohols can be achieved without a catalyst under solvent-free conditions. The alcohol is treated directly with pivaloyl chloride with stirring. The reaction time is typically short, and the yields are high. The workup is simple and often does not require further purification. Selectivity has been observed between primary and secondary alcohols, and between aliphatic and aromatic alcohols.[4]
General Protocol for TBAF Deprotection of a TBS Ether
Dissolve the TBS-protected alcohol (1.0 equiv) in Tetrahydrofuran (THF). Add tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF) dropwise at room temperature. Stir the reaction mixture for 1-2 hours and monitor by TLC. Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain the deprotected alcohol.[1]
Visualization of Workflow
A crucial aspect of synthetic planning is the selection of an appropriate protecting group based on the planned reaction sequence. This decision-making process can be visualized as a workflow.
Caption: Workflow for selecting a protecting group for cinnamyl alcohol.
The choice of a protecting group is dictated by the chemical environment it needs to withstand. For instance, if a subsequent step involves a strong base, an ester protecting group would be unsuitable, and an ether or a silyl ether would be a better choice. The concept of "orthogonal protection" is critical when multiple protecting groups are present in a molecule, allowing for the selective deprotection of one group without affecting the others.[5]
Conclusion
The selection of an appropriate protecting group for cinnamyl alcohol derivatives is a critical decision in the design of a synthetic route. Silyl ethers offer a versatile option with tunable stability, while benzyl ethers provide robust protection that can be removed under specific hydrogenolysis conditions. Ester protecting groups are useful when mild basic cleavage is desired, though they are less stable overall. While less common for alcohols, carbamates can be employed in specific orthogonal protection strategies. The quantitative data and protocols provided in this guide serve as a valuable resource for chemists to make informed decisions, ultimately leading to more efficient and successful syntheses.
References
Comparative Guide to Analytical Methods for the Quantification of 4-Nitrocinnamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three common analytical techniques for the quantification of 4-Nitrocinnamyl alcohol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The information presented is based on established analytical methodologies for structurally similar compounds, such as other aromatic nitro compounds and alcohols, and serves as a comprehensive resource for method selection and development.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of aromatic nitro compounds. These values are indicative and may vary depending on the specific instrumentation, method optimization, and sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL range | µg/mL range |
| Specificity | High (with appropriate column and detector) | Very High (mass fragmentation provides structural information) | Low (susceptible to interference from other absorbing species) |
| Throughput | Moderate | Low to Moderate | High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for the analysis of similar aromatic nitro compounds.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for aromatic compounds. A typical starting point is 50:50 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Based on the UV spectrum of related compounds like 4-nitrobenzyl alcohol, a wavelength around 270-285 nm would be appropriate.[1]
-
-
Analysis: Inject the standards and samples into the HPLC system. Identify the this compound peak based on the retention time of the standard. Quantify the analyte using a calibration curve generated from the peak areas of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and semi-volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar analytes (e.g., a wax-based column)
Reagents:
-
Methanol or other suitable solvent (GC grade)
-
This compound reference standard
-
Inert carrier gas (Helium or Nitrogen)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol. Prepare calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards. If necessary, derivatization can be performed to improve volatility and thermal stability, although it may not be required for this compound.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless injection)
-
Carrier Gas Flow: 1 mL/min
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan a mass range appropriate for the molecular weight of this compound (179.17 g/mol ) and its expected fragments.
-
-
Analysis: Inject the standards and samples. Identify this compound by its retention time and mass spectrum. Quantify using a calibration curve based on the peak area of a characteristic ion.
UV-Vis Spectrophotometry
This is a simpler, faster, but less specific method for quantification.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Solvent (e.g., ethanol or methanol, UV grade)
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards by dilution.
-
Sample Preparation: Dissolve the sample in the same solvent. The concentration should be adjusted to fall within the linear range of the calibration curve.
-
Analysis:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across a range of UV wavelengths. For the related compound 4-nitrobenzyl alcohol, a peak is observed around 285 nm.[1]
-
Measure the absorbance of the standards and the sample at the determined λmax.
-
Create a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for UV-Vis Spectrophotometry.
References
Safety Operating Guide
Proper Disposal of 4-Nitrocinnamyl Alcohol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Nitrocinnamyl alcohol, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential due to the hazardous nature of this compound.
Immediate Safety and Hazard Summary
This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation[1]. As with many aromatic nitro compounds, it is imperative to handle this chemical and any contaminated materials as hazardous waste.
Key Safety Information:
| Hazard Classification | GHS Hazard Statements | Precautionary Statements | Personal Protective Equipment (PPE) |
| Skin Irritant (Category 2) | H315: Causes skin irritation[2] | P264: Wash face, hands and any exposed skin thoroughly after handling[1]. P280: Wear protective gloves/protective clothing/eye protection/face protection[1]. | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Eye Irritant (Category 2) | H319: Causes serious eye irritation[2] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. | Safety goggles or face shield. |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | H335: May cause respiratory irritation[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1]. P271: Use only outdoors or in a well-ventilated area[1]. | Use in a fume hood. Dust mask type N95 (US) may be appropriate[2]. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company[1][3].
1. Personal Protective Equipment (PPE) and Handling:
-
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[1].
2. Waste Segregation and Containerization:
-
Solid Waste: Collect any surplus or expired solid this compound in a designated, clearly labeled hazardous waste container. The container must be robust, chemically resistant, and have a secure lid[3][4].
-
Solutions: If the compound is in a solvent, collect it in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container[3]. Do not mix with incompatible waste streams[4].
-
Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, absorbent pads, glassware) must also be disposed of as hazardous waste in the appropriate solid waste container.
-
Empty Containers: Empty containers of this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste[3].
3. Labeling:
4. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents[3].
-
The storage area should have secondary containment to prevent the spread of material in case of a leak[3].
-
Keep the container tightly closed except when adding waste[4].
5. Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste[3].
-
Provide the disposal company with the Safety Data Sheet (SDS) for the compound[3]. The final disposal method will likely be incineration at a permitted facility[5][6].
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 4-硝基肉桂醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. visalia-keenan.safeschoolssds.com [visalia-keenan.safeschoolssds.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
